molecular formula C6H8N2O B035309 (2-Aminopyridin-4-yl)methanol CAS No. 105250-17-7

(2-Aminopyridin-4-yl)methanol

Número de catálogo: B035309
Número CAS: 105250-17-7
Peso molecular: 124.14 g/mol
Clave InChI: ZRJJXXDQIQFZBW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Aminopyridin-4-yl)methanol is a versatile and high-value pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This bifunctional compound features both a primary amino group and a hydroxymethyl group on the pyridine core, making it an ideal precursor for the construction of diverse heterocyclic libraries. Its primary research value lies in its application as a key building block for the synthesis of kinase inhibitors, particularly in the development of targeted cancer therapies. The molecule can be readily functionalized; the amino group is commonly used to form amide bonds or incorporate into larger heterocyclic systems, while the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or used in etherification and esterification reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-aminopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJJXXDQIQFZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363945
Record name (2-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105250-17-7
Record name (2-Aminopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminopyrid-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: (2-Aminopyridin-4-yl)methanol (CAS 105250-17-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (2-Aminopyridin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound, also known as 2-Amino-4-(hydroxymethyl)pyridine, is a solid organic compound. Its core structure consists of a pyridine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 4. This bifunctional nature makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 105250-17-7[2][3]
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [2][3]
Melting Point 80-87 °C[2][4]
Appearance Solid
Solubility Soluble in water[4]
InChI Key ZRJJXXDQIQFZBW-UHFFFAOYSA-N[2]
SMILES Nc1cc(CO)ccn1[2]
Topological Polar Surface Area 59.1 Ų[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: NMR Spectroscopic Data

NucleusSolventChemical Shift (δ, ppm) and MultiplicitySource
¹H NMR DMSO-d₆7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H)[4]
¹³C NMR DMSO-d₆160.3, 152.7, 147.7, 110.3, 105.2, 62.3[4]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common method involves the reduction of a corresponding carboxylic acid ester. Another patented method proceeds via ammonolysis of a chloro-substituted precursor.

Experimental Protocol 1: Reduction of an Ester

This protocol is based on the reduction of 2-aminoisonicotinic acid methyl ester.[4]

Objective: To synthesize this compound by reducing the ester group of 2-aminoisonicotinic acid methyl ester.

Materials:

  • 2-aminoisonicotinic acid methyl ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Benzene

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Dissolve 103 g of 2-aminoisonicotinic acid methyl ester in 600 mL of anhydrous THF.

  • Under stirring, slowly add the solution to a slurry of a suitable reducing agent like LiAlH₄ in THF.

  • Heat the resulting mixture to reflux for 3 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of cooling water.

  • Collect the precipitate by filtration and wash it with 300 mL of THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Recrystallize the resulting residue from benzene to yield the final product.[4]

G cluster_workflow Experimental Workflow: Ester Reduction start Dissolve Ester in THF reduction Slowly add to LiAlH4 Reflux for 3h start->reduction 1 quench Quench with Water reduction->quench 2 filtration Filter Precipitate quench->filtration 3 concentrate Concentrate Filtrate filtration->concentrate 4 recrystallize Recrystallize from Benzene concentrate->recrystallize 5 product This compound recrystallize->product 6

Caption: Workflow for the synthesis of this compound via ester reduction.

Experimental Protocol 2: Ammonolysis of 2-Chloropyridine-4-methanol

This method is adapted from a patented industrial process.[7]

Objective: To prepare 2-aminopyridine-4-methanol from 2-chloropyridine-4-methanol using a copper-catalyzed ammonolysis reaction.

Materials:

  • 2-chloropyridine-4-methanol

  • Ammonia water

  • Cuprous bromide (or other copper catalyst)

  • Ethanol

  • Nitrogen gas

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with 30g of 2-chloropyridine-4-methanol, 99mL of ammonia water, and 9.0g of cuprous bromide.

  • Purge the autoclave with nitrogen gas three times.

  • Heat the reactor to 110°C, allowing the pressure to rise to 6 atm.

  • Maintain these conditions for 15 hours, monitoring the reaction by thin-layer chromatography.

  • Once the reaction is complete, cool the reactor and concentrate the solution to remove unreacted ammonia.

  • Add 300 mL of ethanol and reflux for 1 hour.

  • Cool the mixture to room temperature and filter to remove the copper catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified.[7]

G cluster_synthesis Synthesis Pathway via Ammonolysis start 2-Chloroisonicotinic Acid esterification Esterification (Thionyl chloride, Alcohol) start->esterification intermediate1 2-Chloroisonicotinate Ester esterification->intermediate1 reduction Reduction intermediate1->reduction intermediate2 2-Chloropyridine-4-methanol reduction->intermediate2 ammonolysis Ammonolysis (Ammonia, Cu Catalyst) intermediate2->ammonolysis product This compound ammonolysis->product

Caption: Patented synthesis route for this compound.[7]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the fine chemical and pharmaceutical industries.[4][7] The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its presence provides key hydrogen bonding donors and acceptors, enabling interaction with various biological targets. This compound is a building block for creating libraries of molecules for screening in drug discovery programs, potentially leading to new therapeutics.

Safety and Handling

This compound is classified as hazardous. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H302Harmful if swallowed[3][8]
H315Causes skin irritation[3][8]
H319Causes serious eye irritation[3][8]
H335May cause respiratory irritation[3][8]
Precautionary P261Avoid breathing dust
P264Wash skin thoroughly after handling[9]
P270Do not eat, drink or smoke when using this product[9]
P280Wear protective gloves/protective clothing/eye protection/face protection[9]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302 + P352IF ON SKIN: Wash with plenty of soap and water[9]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or irritation is experienced.[10]

Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed.[10][11] It is classified under Storage Class 11 for combustible solids.

References

(2-Aminopyridin-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Aminopyridin-4-yl)methanol

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented in a clear and structured format to facilitate its use in experimental design and data analysis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for stoichiometric calculations, solution preparation, and analytical characterization.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][2][3][4][5]
Molecular Weight 124.14 g/mol [1][4][5]
Alternate Molecular Weight 124.143 g/mol [2]
Alternate Molecular Weight 124.142 g/mol [3]

Relationship between Chemical Identity and Properties

The chemical formula of a compound dictates its molecular weight, which is a fundamental physical property. The following diagram illustrates the direct logical relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Compound This compound Formula C₆H₈N₂O Compound->Formula has formula MolWeight 124.14 g/mol Formula->MolWeight results in

Caption: Logical flow from compound name to molecular weight.

References

Spectroscopic Profile of (2-Aminopyridin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Aminopyridin-4-yl)methanol (CAS No: 105250-17-7), a pyridine derivative of interest in medicinal chemistry and drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and analysis.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.81d1HH-6 (Pyridine ring)
6.46s1HH-3 (Pyridine ring)
6.40d1HH-5 (Pyridine ring)
5.78s2H-NH₂
5.19s1H-OH
4.36s2H-CH₂-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
160.3C-2 (Pyridine ring)
152.7C-4 (Pyridine ring)
147.7C-6 (Pyridine ring)
110.3C-5 (Pyridine ring)
105.2C-3 (Pyridine ring)
62.3-CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450-3300N-H (amine)Asymmetric and symmetric stretching
3400-3200O-H (alcohol)Stretching (broad)
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
1650-1600N-H (amine)Scissoring (bending)
1600-1450C=C, C=N (pyridine ring)Ring stretching
1350-1250C-N (aromatic amine)Stretching
1200-1000C-O (primary alcohol)Stretching
Mass Spectrometry (MS)

Experimental mass spectra for this compound are not widely published. However, predicted mass-to-charge ratios (m/z) for various adducts can be calculated. The nominal mass of the molecule is 124.14 g/mol .

Table 4: Predicted m/z Values for this compound Adducts

AdductPredicted m/z
[M+H]⁺125.07
[M+Na]⁺147.05
[M+K]⁺163.03

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of ethyl 2-aminoisonicotinate.

Materials:

  • Ethyl 2-aminoisonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of ethyl 2-aminoisonicotinate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is removed by filtration, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of This compound Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification NMR_acq NMR Data Acquisition (¹H, ¹³C) Purification->NMR_acq IR_acq IR Data Acquisition Purification->IR_acq MS_acq MS Data Acquisition Purification->MS_acq NMR_proc NMR Spectra Processing & Interpretation NMR_acq->NMR_proc IR_proc IR Spectrum Analysis IR_acq->IR_proc MS_proc MS Spectrum Analysis & Fragmentation Pattern MS_acq->MS_proc Structure_Confirmation Structure Elucidation & Confirmation NMR_proc->Structure_Confirmation IR_proc->Structure_Confirmation MS_proc->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided spectroscopic data and protocols are essential for the accurate identification and characterization of this compound, ensuring the integrity and reproducibility of scientific investigations.

References

(2-Aminopyridin-4-yl)methanol structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-4-yl)methanol is a heterocyclic compound belonging to the aminopyridine class of molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral data, compiled for professionals in research and drug development.

Chemical Structure and Nomenclature

The structural formula and IUPAC name of the compound are foundational to its identity in chemical literature and databases.

Structural Formula:

The structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 4-position. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.

SMILES: NC1=NC=CC(CO)=C1[1]

IUPAC Name: this compound[1]

Alternative IUPAC Name: (2-amino-4-pyridinyl)methanol[2]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below, facilitating easy comparison and reference.

Identifier Value Source
CAS Number105250-17-7[1][3][4]
Molecular FormulaC6H8N2O[1][3][4]
Molecular Weight124.14 g/mol [3][4]
Property Value Source
Melting Point86-87 °C[3]
SolubilitySoluble in water
Spectral Data Solvent Chemical Shifts (δ, ppm) Source
¹H NMR DMSO-d64.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)
¹³C NMR DMSO-d662.3, 105.2, 110.3, 147.7, 152.7, 160.3

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a 2-aminopyridine-4-carboxylic acid ester. The following is a representative experimental protocol.

Reaction Scheme:

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) to anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Slowly add a solution of 2-aminoisonicotinic acid methyl ester in anhydrous THF to the LiAlH₄ suspension under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filtration: Filter the resulting precipitate and wash thoroughly with THF.

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: 2-Aminoisonicotinic acid methyl ester, LiAlH4, Anhydrous THF reaction Reaction: - Add ester to LiAlH4 suspension - Reflux under N2 start->reaction 1. Reduction quench Quenching: - Cool in ice bath - Sequentially add H2O and NaOH solution reaction->quench 2. Work-up filtration Filtration: - Separate precipitate - Wash with THF quench->filtration concentration Concentration: - Combine filtrate and washings - Evaporate solvent filtration->concentration 3. Isolation recrystallization Recrystallization: - Dissolve crude product - Cool to form crystals concentration->recrystallization 4. Purification product Final Product: This compound recrystallization->product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While the broader class of aminopyridines has been investigated for various biological activities, including the inhibition of nitric oxide synthase (NOS) and modulation of ion channels, specific research detailing the biological targets and signaling pathway interactions of this compound is not extensively documented in publicly available literature.

For context, a related compound, 2-amino-4-methylpyridine, has been shown to be a potent inhibitor of inducible nitric oxide synthase (NOS II).[5] The inhibitory mechanism is competitive with respect to the substrate, arginine.[5] This suggests that other 2-aminopyridine derivatives, such as this compound, could potentially exhibit similar inhibitory activities.

The diagram below illustrates a generalized logical relationship for the screening of a 2-aminopyridine derivative for NOS inhibition, based on the known activity of similar compounds.

logical_relationship compound This compound hypothesis Hypothesis: Potential NOS Inhibitor (based on structural similarity to known inhibitors) compound->hypothesis in_vitro_assay In Vitro Assay: - Isolate NOS enzyme - Measure NO production in the presence of the compound hypothesis->in_vitro_assay leads to activity_assessment Activity Assessment: - Determine IC50 value - Compare potency to known inhibitors in_vitro_assay->activity_assessment provides data for mechanism_study Mechanism of Action Study: - Kinetic analysis (e.g., Lineweaver-Burk plot) - Determine competitive, non-competitive, or uncompetitive inhibition activity_assessment->mechanism_study if active, proceed to conclusion Conclusion: Characterize as a NOS inhibitor with a specific mechanism mechanism_study->conclusion

Caption: Logical workflow for investigating the potential NOS inhibitory activity.

References

In-Depth Technical Guide: Health and Safety Information for (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for (2-Aminopyridin-4-yl)methanol (CAS No: 105250-17-7). The information is compiled from various safety data sheets and toxicological resources to assist researchers and professionals in handling this compound safely.

Chemical and Physical Properties

This compound is a pyridine derivative with the following properties:

PropertyValueSource(s)
Molecular Formula C6H8N2O[1][2]
Molecular Weight 124.14 g/mol [1][2]
Appearance Light yellow crystalline solid[3]
Melting Point 43-44 °C[3]
Boiling Point 329.5 °C[3]
Flash Point 153.1 °C[3]
Density 1.257 g/cm³[3]
Vapor Pressure 7.1E-05 mmHg at 25°C[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

  • alt text

Toxicological Information

CompoundTestRouteSpeciesValueSource(s)
2-AminopyridineLD50OralQuail133 mg/kg[4]
3-AminopyridineLD50IntraperitonealMouse28 mg/kg[4]
4-AminopyridineLD50OralMouse20 mg/kg[5]
4-AminopyridineLD50DermalRabbit327 mg/kg[5]
4-AminopyridineLC50InhalationRat (4h)0.53 mg/L[5]
Mechanism of Toxicity

The toxicity of aminopyridines is primarily attributed to their ability to block voltage-gated potassium channels.[6][7][8][9] This blockade prolongs the action potential duration in neurons, leading to an increased influx of calcium ions at the presynaptic terminal.[7][9] The elevated intracellular calcium enhances the release of various neurotransmitters, including acetylcholine and glutamate.[6][10] This excessive neurotransmitter release can lead to central nervous system (CNS) hyperexcitability, tremors, and convulsions.[8][11] In severe cases, this can result in neurodegeneration through excitotoxicity.[11] Furthermore, studies on 4-aminopyridine have indicated that it can induce cell death (apoptosis and necrosis) in the liver and kidneys.[12][13]

Toxicity_Pathway cluster_membrane Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Target Cell AP This compound (or related aminopyridines) K_channel Voltage-Gated Potassium Channel AP->K_channel Blocks CellDeath Apoptosis / Necrosis (Liver, Kidney) AP->CellDeath Direct/Indirect Effects Ca_channel Voltage-Gated Calcium Channel K_channel->Ca_channel Prolonged Depolarization Leads to Increased Opening Vesicles Synaptic Vesicles (containing Neurotransmitters) Ca_channel->Vesicles Increased Ca²⁺ Influx Triggers Fusion Neurotransmitters Neurotransmitter Release (e.g., Glutamate, Acetylcholine) Vesicles->Neurotransmitters Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds to Excitotoxicity Excitotoxicity & Neuronal Damage Receptors->Excitotoxicity Overstimulation leads to

Caption: Proposed mechanism of aminopyridine toxicity.

Experimental Protocols

The following are generalized experimental protocols for assessing the acute toxicity and irritation potential of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the next dose to be administered.[4][6][13]

  • Test Animals: Typically, rats or mice of a single sex (usually females) are used.[6]

  • Procedure:

    • Animals are fasted prior to dosing.[6]

    • The test substance is administered orally by gavage in a single dose.[6]

    • A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[2][6]

    • The number of mortalities within a specified period determines the next step, which could be to dose more animals at the same level, a higher level, or a lower level.[6]

  • Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.[4]

OECD_423_Workflow start Start with 3 female rats dose Administer starting dose (e.g., 300 mg/kg) orally start->dose observe Observe for 14 days (mortality, clinical signs) dose->observe decision Mortality Outcome? observe->decision stop_low Stop Test Classify as low toxicity decision->stop_low 0/3 or 1/3 die dose_lower Dose 3 more rats at next lower level decision->dose_lower 3/3 die dose_higher Dose 3 more rats at next higher level decision->dose_higher 2/3 die dose_lower->observe dose_higher->observe stop_high Stop Test Classify as toxic dose_higher->stop_high If mortality occurs

Caption: Simplified workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.[11][12][14]

  • Test Animals: Albino rabbits are typically used.[11][14]

  • Procedure:

    • A small area of the animal's back is clipped free of fur.[15][16]

    • The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch under a semi-occlusive dressing for 4 hours.[1][11][16]

    • After the exposure period, the patch and any residual substance are removed.[11]

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12][15]

    • The reactions are scored using a standardized grading system.

  • Endpoint: The average scores for erythema and edema are used to classify the substance's skin irritation potential.[17]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: A single dose of the substance is applied to the eye of an animal, and the resulting effects on the cornea, iris, and conjunctiva are observed and scored.[7][10][18]

  • Test Animals: Albino rabbits are the preferred species.[10][18]

  • Procedure:

    • The test substance (e.g., 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7][10][19]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[8][10][20]

    • Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored according to a graded scale.[7][20]

    • The reversibility of any observed effects is also assessed.[8][10]

  • Endpoint: The scores for the different parts of the eye are used to classify the substance's eye irritation potential.[10]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Handling and Storage

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed information before handling this chemical.

References

An In-depth Technical Guide to (2-Aminopyridin-4-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Aminopyridin-4-yl)methanol, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synonyms, chemical properties, synthesis, and applications, with a focus on its role as a scaffold for kinase inhibitors.

Chemical Identity and Synonyms

This compound is a substituted pyridine derivative with the chemical formula C₆H₈N₂O. It is widely recognized by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value
IUPAC Name This compound
CAS Number 105250-17-7[1][2]
Molecular Formula C₆H₈N₂O[1][2][3]
Common Synonyms 2-Amino-4-(hydroxymethyl)pyridine[2]
(2-Amino-4-pyridyl)methanol
4-(Hydroxymethyl)pyridin-2-amine
2-Amino-4-pyridinemethanol[2]
MDL Number MFCD03791261[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 124.14 g/mol [1]
Appearance Solid
Melting Point 80-84 °C
Solubility Soluble in water.[4]
LogP (calculated) -0.7[1]
Topological Polar Surface Area 59.1 Ų[1]

Table 3: Spectroscopic Data for this compound

Spectroscopy Type Data
¹H NMR (DMSO-d₆, δ, ppm) 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)[5]
¹³C NMR (DMSO-d₆, δ, ppm) 62.3, 105.2, 110.3, 147.7, 152.7, 160.3[5]
IR and Mass Spectrometry Specific experimental data for the title compound is not readily available. However, the IR spectrum is expected to show characteristic peaks for N-H, O-H, C-H, and C=N stretching and bending vibrations, typical for 2-aminopyridine derivatives. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its utilization in research and development. A common and scalable method involves a three-step synthesis starting from 2-chloroisonicotinic acid.

Synthesis Workflow

The following diagram illustrates the key steps in a typical synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Amination start 2-Chloroisonicotinic Acid step1_reagents Thionyl Chloride, Alcohol start->step1_reagents Reflux product1 2-Chloroisonicotinate step1_reagents->product1 step2_reagents Reducing Agent (e.g., NaBH₄) product1->step2_reagents Reduction product2 2-Chloropyridine-4-methanol step2_reagents->product2 step3_reagents Ammonia, Copper Catalyst product2->step3_reagents Ammonolysis final_product This compound step3_reagents->final_product

A three-step synthesis of this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature[6].

Step 1: Esterification of 2-Chloroisonicotinic Acid

  • In a suitable reaction vessel, mix 2-chloroisonicotinic acid with a small molecule alcohol (e.g., n-propanol) and thionyl chloride.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After completion of the reaction (monitored by TLC), remove the excess alcohol under reduced pressure.

  • Adjust the pH of the residue to 8-9 with a suitable base to obtain the 2-chloroisonicotinate ester.

Step 2: Reduction of 2-Chloroisonicotinate

  • Dissolve the 2-chloroisonicotinate ester in a suitable solvent such as isopropanol.

  • Cool the solution to approximately 3°C.

  • Slowly add a reducing agent, for instance, sodium borohydride, in batches while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 5 hours.

  • Upon completion, quench the reaction and adjust the pH to 4-5 with hydrochloric acid.

  • Evaporate the solvent and extract the product, 2-chloropyridine-4-methanol, with an organic solvent like ethyl acetate.

Step 3: Ammonolysis of 2-Chloropyridine-4-methanol

  • In a high-pressure autoclave, combine 2-chloropyridine-4-methanol, aqueous ammonia, and a copper catalyst (e.g., copper chloride).

  • Seal the autoclave and heat to 120-130°C under pressure (e.g., 10-12 atm) for approximately 20-22 hours.

  • Monitor the reaction by TLC until completion.

  • After cooling, concentrate the reaction mixture to remove excess ammonia.

  • Add ethanol and reflux to precipitate the copper catalyst.

  • Filter to remove the catalyst and concentrate the filtrate to yield the final product, this compound.

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds. This compound serves as a versatile building block for the synthesis of these complex molecules.

Role as a Pharmacophore for Kinase Inhibitors

A significant application of 2-aminopyridine derivatives is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, making it an effective scaffold for inhibitor design.

Derivatives of 2-aminopyridine have been successfully developed as inhibitors of several important kinases, including Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer.[7][8][9]

Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action for 2-aminopyridine-based kinase inhibitors targeting the ALK/ROS1 signaling pathway. In cancer cells with ALK or ROS1 gene rearrangements, the resulting fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival. 2-aminopyridine-based inhibitors compete with ATP for the kinase's binding site, thereby blocking downstream signaling.

Kinase_Inhibition_Pathway Mechanism of ALK/ROS1 Inhibition by 2-Aminopyridine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor ALK/ROS1 Fusion Protein downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) receptor->downstream Activates atp ATP atp->receptor Binds inhibitor 2-Aminopyridine Inhibitor inhibitor->receptor Blocks ATP Binding proliferation Cell Proliferation & Survival downstream->proliferation Promotes

Inhibition of ALK/ROS1 signaling by 2-aminopyridine derivatives.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug discovery. Its well-defined structure, coupled with its utility as a scaffold for potent kinase inhibitors, makes it a compound of significant interest. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications to aid in its effective utilization in the development of novel therapeutics.

References

A Technical Guide to the Reactivity of Amino and Hydroxyl Groups in (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyridin-4-yl)methanol is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] The presence of both a nucleophilic amino group and a hydroxyl group on the pyridine scaffold presents both opportunities and challenges for selective chemical modification. Understanding the relative reactivity of these two functional groups is paramount for the rational design and synthesis of novel derivatives with desired pharmacological properties. This technical guide provides a comprehensive overview of the chemoselectivity of the amino and hydroxyl groups in this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts.

Introduction: The Duality of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the exocyclic amino group at the 2-position and the hydroxymethyl group at the 4-position. The pyridine ring, being an electron-withdrawing system, influences the properties of both substituents. The amino group, a strong activating group, enhances the nucleophilicity of the pyridine ring, while the hydroxyl group provides a site for esterification, etherification, and other transformations. The selective functionalization of either the amino or the hydroxyl group is a key consideration in the synthetic routes employing this molecule.

Comparative Reactivity: Amino vs. Hydroxyl Group

In general, primary aromatic amines are more nucleophilic than primary alcohols. This is attributed to the greater availability of the lone pair of electrons on the nitrogen atom compared to the oxygen atom. In the context of this compound, the amino group at the 2-position is expected to be the more reactive nucleophilic center.

The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86, indicating that the amino group is significantly basic.[3][4] This basicity translates to high nucleophilicity, particularly in reactions with electrophiles. Conversely, the hydroxyl group in pyridin-4-ylmethanol has a pKa of around 13.45, making it a weaker nucleophile under neutral or acidic conditions.[5]

Therefore, in competitive reactions with electrophiles, the amino group is predicted to react preferentially over the hydroxyl group. This inherent difference in reactivity forms the basis for the chemoselective modification of this compound.

Chemoselective Reactions: Targeting a Single Functional Group

The differential reactivity of the amino and hydroxyl groups allows for their selective modification under specific reaction conditions.

Selective N-Functionalization

Due to its higher nucleophilicity, the amino group can be selectively targeted in the presence of the hydroxyl group using a variety of electrophilic reagents.

N-acylation is a common transformation used to introduce an acyl group onto the amino function. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides. The high reactivity of the amino group allows for this reaction to proceed under mild conditions, often without the need for a catalyst, leaving the hydroxyl group intact.

  • Illustrative Reaction Workflow: Selective N-Acetylation

    cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up & Isolation Start This compound Stirring Stir at 0°C to rt Start->Stirring Add Reagent in Solvent Reagent Acetic Anhydride (1.1 eq) Reagent->Stirring Solvent Pyridine or Dichloromethane Solvent->Stirring Quench Quench with water Stirring->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Purify Purification (Chromatography) Extract->Purify

    Caption: Workflow for selective N-acetylation.

Selective N-alkylation can be achieved using alkyl halides or other alkylating agents. The reaction conditions can be tuned to favor mono-alkylation over di-alkylation.

Selective O-Functionalization

To achieve selective reaction at the hydroxyl group, the more reactive amino group must first be protected.

Common protecting groups for aromatic amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group depends on the stability required for subsequent reaction steps and the ease of deprotection.

  • Logical Diagram: O-Functionalization Strategy

    Start This compound Protect Protect Amino Group (e.g., Ac, Boc) Start->Protect Intermediate N-Protected Intermediate Protect->Intermediate O_Functionalize O-Functionalization (e.g., O-Acylation, O-Alkylation) Intermediate->O_Functionalize Product_Protected N-Protected, O-Functionalized Product O_Functionalize->Product_Protected Deprotect Deprotect Amino Group Product_Protected->Deprotect Final_Product O-Functionalized Product Deprotect->Final_Product

    Caption: Strategy for selective O-functionalization.

Once the amino group is protected, the hydroxyl group can be readily acylated or alkylated using standard procedures. For instance, O-acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.[6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the selective functionalization of aminopyridine derivatives, which can be extrapolated to this compound.

Table 1: Selective N-Acylation of 2-Aminopyridine Derivatives

Starting MaterialAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 60195[7]
2-Amino-4-methylpyridineAcetic AnhydrideAcetic Anhydride70295[8]

Table 2: Selective O-Acetylation of Alcohols (with N-protection inferred)

Starting MaterialAcylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Generic AlcoholAcetic AnhydridePyridinePyridinertVariesHigh[6]
4-PyridinemethanolAcetic AnhydridePyridinePyridinertVariesHighInferred

Detailed Experimental Protocols

Protocol for Selective N-Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous pyridine and DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-(hydroxymethyl)pyridin-2-yl)acetamide.

Protocol for O-Acetylation of N-Boc-(2-Aminopyridin-4-yl)methanol

(Assumes prior synthesis of N-Boc protected starting material)

Materials:

  • N-Boc-(2-aminopyridin-4-yl)methanol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-(2-aminopyridin-4-yl)methanol (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine and DCM at 0 °C under a nitrogen atmosphere.

  • Add acetic anhydride (1.5 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[6]

  • Quench the reaction by adding methanol.

  • Dilute the mixture with DCM and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired O-acetylated product.

Conclusion

The reactivity of this compound is characterized by the pronounced nucleophilicity of the 2-amino group, which generally dominates in reactions with electrophiles. This inherent chemoselectivity allows for straightforward N-functionalization. Conversely, selective modification of the hydroxyl group necessitates a protection strategy for the amino group. By carefully selecting reagents and reaction conditions, researchers can effectively control the site of modification, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. The protocols and data presented in this guide serve as a valuable resource for the rational design of synthetic strategies involving this important bifunctional building block.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to (2-Aminopyridin-4-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This technical guide delves into the core of this important class of molecules, focusing on (2-Aminopyridin-4-yl)methanol, a key building block for the synthesis of potent therapeutic agents. We will explore its synthesis, potential applications in drug discovery, and the methodologies used to evaluate its biological activity, with a particular focus on its role in the development of kinase inhibitors.

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug development. A patented method outlines a three-step process starting from 2-chloroisonicotinic acid.[2]

Step 1: Esterification 2-chloroisonicotinic acid is reacted with a small molecule alcohol (e.g., methanol, ethanol) in the presence of thionyl chloride to yield the corresponding 2-chloroisonicotinate.[2]

Step 2: Reduction The 2-chloroisonicotinate is then reduced to 2-chloropyridine-4-methanol using a suitable reducing agent.[2]

Step 3: Ammonolysis Finally, 2-chloropyridine-4-methanol undergoes ammonolysis with ammonia in the presence of a copper catalyst to afford this compound.[2] This step is carried out under pressure and elevated temperature, with various copper salts like cuprous bromide, copper chloride, or copper nitrate being effective catalysts.[2]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged scaffold. Derivatives of this compound are being explored as potent and selective inhibitors of several important kinase targets, including Janus kinase 2 (JAK2) and histone deacetylases (HDACs).

JAK2 Inhibition and the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, plays a pivotal role in the JAK/STAT signaling cascade, which is crucial for cell growth, differentiation, and immune response.[3] Aberrant JAK2 activity is implicated in various myeloproliferative neoplasms.[4] Consequently, the development of selective JAK2 inhibitors is a major focus in cancer therapy.

Several studies have reported the design and synthesis of 2-aminopyridine derivatives as potent JAK2 inhibitors.[3][4] For instance, a series of 2-aminopyridine derivatives were developed, with some compounds exhibiting high inhibitory activity against JAK2.[4] Compound 21b from one such study showed an IC50 of 9 nM against JAK2 and demonstrated significant antiproliferative activity against HEL cells, which harbor a JAK2 mutation.[4]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway, a primary target of this compound derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT Cytokine_Receptor->STAT Recruits & Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds JAK->Cytokine_Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor This compound Derivative Inhibitor->JAK Inhibits

JAK/STAT Signaling Pathway Inhibition
HDAC Inhibition: Epigenetic Regulation in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[5] Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets.

Recently, dual inhibitors targeting both cyclin-dependent kinases (CDKs) and HDACs have emerged as a promising strategy to overcome drug resistance in cancer.[5][6] A series of novel CDK9/HDAC dual inhibitors based on a 2-aminopyridine scaffold were developed.[5] Compound 8e in this series demonstrated potent inhibitory activity against both CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[5][7]

The following diagram illustrates the general mechanism of HDAC inhibition.

HDAC_Inhibition cluster_chromatin Chromatin Histone Histone Proteins Open_Chromatin Open Chromatin (Transcriptionally Active) Histone->Open_Chromatin Leads to Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) Histone->Closed_Chromatin Leads to DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Groups Acetyl_Group Inhibitor This compound Derivative Inhibitor->HDAC Inhibits JAK2_Assay_Workflow Start Start Add_Compound Add Test Compound to Plate Start->Add_Compound Add_Enzyme_Substrate Add JAK2 Enzyme & STAT1 Substrate Add_Compound->Add_Enzyme_Substrate Add_ATP Initiate Reaction with ATP Add_Enzyme_Substrate->Add_ATP Incubate_1 Incubate 60 min Add_ATP->Incubate_1 Add_Detection_Reagent Add Tb-Antibody & EDTA Incubate_1->Add_Detection_Reagent Incubate_2 Incubate 60 min Add_Detection_Reagent->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End HDAC_Assay_Workflow Start Start Add_Reagents Add Buffer, Compound, & HDAC Enzyme to Plate Start->Add_Reagents Pre_Incubate Pre-incubate 15 min at 37°C Add_Reagents->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate 30 min at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add Developer (Stop & Develop) Incubate_Reaction->Add_Developer Incubate_Develop Incubate 15 min at RT Add_Developer->Incubate_Develop Read_Fluorescence Read Fluorescence Incubate_Develop->Read_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of (2-Aminopyridin-4-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry, starting from 2-chloroisonicotinic acid. The described three-step synthetic route involves an initial esterification, followed by a selective reduction of the ester, and concluded by a copper-catalyzed amination. This protocol offers a practical and efficient pathway to the target compound, with guidance on reaction execution, purification, and characterization of intermediates and the final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a primary amino group and a hydroxymethyl substituent on a pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. The following application notes detail a reliable and reproducible three-step synthesis commencing with the commercially available 2-chloroisonicotinic acid.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

  • Esterification: 2-chloroisonicotinic acid is converted to its corresponding methyl ester, methyl 2-chloroisonicotinate, using thionyl chloride in methanol.

  • Reduction: The methyl ester is selectively reduced to (2-chloropyridin-4-yl)methanol using sodium borohydride.

  • Amination: The final step involves a nucleophilic aromatic substitution of the chloro group with ammonia, catalyzed by a copper species, to yield the desired this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Esterification2-chloroisonicotinic acidMethyl 2-chloroisonicotinateThionyl chloride, Methanol>95% (estimated)
2ReductionMethyl 2-chloroisonicotinate(2-chloropyridin-4-yl)methanolSodium borohydride, MethanolHigh (estimated)
3Amination(2-chloropyridin-4-yl)methanolThis compoundAqueous ammonia, Copper catalyst80-85%[1]

Experimental Protocols

Step 1: Synthesis of Methyl 2-chloroisonicotinate

Protocol:

  • To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in methanol (10 volumes), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-chloroisonicotinate as a solid.

Characterization of Methyl 2-chloroisonicotinate:

  • ¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure.

Step 2: Synthesis of (2-chloropyridin-4-yl)methanol

Protocol:

  • Dissolve methyl 2-chloroisonicotinate (1 equivalent) in methanol (10 volumes) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.[1]

  • After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloropyridin-4-yl)methanol.

Characterization of (2-chloropyridin-4-yl)methanol:

  • ¹H NMR (CDCl₃): Chemical shifts will be in agreement with the expected structure.

Step 3: Synthesis of this compound

Protocol:

  • In a high-pressure autoclave, combine (2-chloropyridin-4-yl)methanol (1 equivalent, e.g., 30g, 0.21 mol), aqueous ammonia (e.g., 494 mL), and a copper catalyst (e.g., copper powder, 0.7g, 0.01 mol).[1]

  • Seal the autoclave and purge with nitrogen gas three times.

  • Heat the mixture to 120 °C with stirring. The pressure will rise to approximately 12 atm.[1]

  • Maintain these conditions for 22 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the autoclave to room temperature and carefully vent the ammonia.

  • Concentrate the reaction mixture to remove the remaining ammonia.

  • Add ethanol (e.g., 300 mL) and heat to reflux for 1 hour.[1]

  • Cool to room temperature and filter to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Characterization of this compound:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H).

  • ¹³C NMR (DMSO-d₆): δ 160.3, 152.7, 147.7, 110.3, 105.2, 62.3.

Mandatory Visualization

SynthesisWorkflow Start 2-chloroisonicotinic acid Step1 Esterification Start->Step1 Intermediate1 Methyl 2-chloroisonicotinate Step1->Intermediate1 SOCl₂, MeOH Step2 Reduction Intermediate1->Step2 Intermediate2 (2-chloropyridin-4-yl)methanol Step2->Intermediate2 NaBH₄ Step3 Amination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct aq. NH₃, Cu catalyst

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for (2-Aminopyridin-4-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-4-yl)methanol is a pivotal pharmaceutical intermediate, primarily utilized in the synthesis of highly targeted kinase inhibitors for cancer therapy. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group, allows for its incorporation into complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key precursors for Ponatinib and Brigatinib, two important tyrosine kinase inhibitors.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 105250-17-7[1][2][3]
Molecular Formula C₆H₈N₂O[1][3]
Molecular Weight 124.14 g/mol [1][3]
Melting Point 80-84 °C
Appearance Solid
Purity ≥97%
Solubility Soluble in water.[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P270, P301+P312, P302+P352, P305+P351+P338

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of Ponatinib and Brigatinib, drugs targeting BCR-ABL and ALK tyrosine kinases, respectively.

Ponatinib Intermediate Synthesis

Ponatinib is a potent pan-BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia (CML). A key synthetic strategy involves the Sonogashira coupling of a terminal alkyne with an aryl halide. This compound can be a precursor to the aryl halide fragment.

Experimental Protocol: Synthesis of 2-Amino-4-(bromomethyl)pyridine (Hypothetical Intermediate)

This protocol describes a hypothetical transformation of this compound to a more reactive intermediate suitable for subsequent cross-coupling reactions in a Ponatinib synthesis.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of PBr₃ (0.4 eq) in anhydrous DCM to the cooled solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-(bromomethyl)pyridine.

Quantitative Data (Expected):

ParameterValue
Yield 60-70%
Purity (by HPLC) >95%
Brigatinib Intermediate Synthesis

Brigatinib is an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer (NSCLC). The synthesis of Brigatinib often involves the coupling of a diaminopyrimidine core with a substituted aniline. This compound can be modified to form a part of the aniline fragment.

Experimental Protocol: Synthesis of 4-((5-fluoro-2-nitrophenoxy)methyl)pyridin-2-amine (Hypothetical Intermediate)

This protocol outlines a hypothetical Williamson ether synthesis to link this compound with a key fragment for Brigatinib synthesis.

Materials:

  • This compound

  • 5-Fluoro-2-nitroanisole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-fluoro-2-nitroanisole (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%

Signaling Pathways and Mechanism of Action

To understand the significance of synthesizing Ponatinib and Brigatinib from this compound, it is crucial to visualize their mechanism of action at the molecular level.

Ponatinib and the BCR-ABL Signaling Pathway

Ponatinib is a multi-targeted tyrosine kinase inhibitor that is particularly effective against the BCR-ABL fusion protein, including the T315I mutation which confers resistance to other inhibitors.[1] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML) by activating multiple downstream signaling pathways.[1][5] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase domain, inhibiting its activity and thereby blocking downstream signaling cascades that promote cell growth and survival.[1][6]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways.

Brigatinib and the ALK Signaling Pathway

In certain non-small cell lung cancers (NSCLC), a chromosomal rearrangement results in the fusion of the anaplastic lymphoma kinase (ALK) gene with another gene, leading to the expression of a constitutively active ALK fusion protein.[7] This fusion protein drives tumor cell proliferation and survival through the activation of downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Brigatinib is a potent and selective ALK inhibitor that targets the ATP-binding site of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[8]

ALK_Pathway ALK ALK Fusion Protein (Constitutively Active Kinase) Grb2 Grb2/Sos ALK->Grb2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt->Proliferation Brigatinib Brigatinib Brigatinib->ALK

Caption: Brigatinib inhibits the ALK fusion protein, blocking key downstream signaling pathways.

Experimental Workflow

The general workflow for utilizing this compound as a pharmaceutical intermediate in the synthesis of kinase inhibitors involves a series of well-defined steps.

Experimental_Workflow Start This compound Step1 Functional Group Transformation (e.g., Bromination, Etherification) Start->Step1 Intermediate Key Synthetic Intermediate Step1->Intermediate Step2 Cross-Coupling Reaction (e.g., Sonogashira, Buchwald-Hartwig) Intermediate->Step2 Precursor Drug Precursor Step2->Precursor Step3 Final Assembly & Purification Precursor->Step3 FinalProduct Kinase Inhibitor (e.g., Ponatinib, Brigatinib) Step3->FinalProduct

Caption: General workflow for the synthesis of kinase inhibitors using this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, particularly targeted cancer therapies. The protocols and pathways detailed in this document provide a framework for researchers to effectively utilize this compound in the development of novel kinase inhibitors. Careful adherence to safety protocols and optimization of reaction conditions are paramount for successful and reproducible synthetic outcomes.

References

Application Note and Protocol for the Reduction of Ethyl 2-aminoisonicotinate to (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Aminopyridin-4-yl)methanol is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. This application note provides a detailed protocol for the chemical reduction of ethyl 2-aminoisonicotinate to this compound. The primary method described utilizes Lithium Aluminium Hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2][3][4][5] An alternative, milder protocol using Sodium Borohydride (NaBH₄) in conjunction with a Lewis acid catalyst is also presented.[6]

These protocols are designed for researchers and scientists in organic synthesis and drug development, offering a comprehensive guide to reaction setup, execution, work-up, and purification.

Data Presentation: Comparison of Reducing Agents for Ester Reduction

The following table summarizes quantitative data for different reducing agents commonly used for the conversion of esters to primary alcohols. The data is compiled from literature examples of reductions of various ester-containing aromatic and heterocyclic compounds to provide a comparative overview.

Reducing Agent SystemSubstrate TypeTemp. (°C)Time (h)SolventYield (%)Reference
LiAlH₄Aromatic/Heterocyclic Ester0 to RT1 - 4THF/Ether85 - 95General Literature[3][4]
NaBH₄ / ZnCl₂2-Chloroisonicotinate5 to RT3Ethanol92.2Patent CN103664766A[7]
NaBH₄ / LiClAromatic EsterReflux3 - 4THF~90ResearchGate Discussion[6]
BH₃-SMe₂Aromatic EsterReflux4 - 16THFHighGeneral Literature[1]

Experimental Protocols

Primary Protocol: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol describes the reduction of ethyl 2-aminoisonicotinate using lithium aluminium hydride in an anhydrous ether solvent. LiAlH₄ is a highly reactive, pyrophoric, and moisture-sensitive reagent; appropriate safety precautions must be taken.[8]

Materials:

  • Ethyl 2-aminoisonicotinate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is assembled and flame-dried under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add a suspension of Lithium Aluminium Hydride (1.5 eq.) in anhydrous diethyl ether (50 mL).

  • Addition of Substrate:

    • Dissolve ethyl 2-aminoisonicotinate (1.0 eq.) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

    • Add the solution of ethyl 2-aminoisonicotinate dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of deionized water (X mL, where X is the grams of LiAlH₄ used).

    • Next, add 15% aqueous sodium hydroxide solution (X mL).

    • Finally, add deionized water again (3X mL). This sequence should result in the formation of a granular precipitate that is easy to filter.

  • Work-up and Purification:

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the granular precipitate through a pad of Celite and wash the filter cake with ethyl acetate (3 x 50 mL).

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Alternative Protocol: Reduction using Sodium Borohydride (NaBH₄) and a Lewis Acid

This protocol provides a milder alternative to the LiAlH₄ reduction, which may be advantageous if the substrate is sensitive to the harsh conditions of the former. This method uses sodium borohydride in the presence of a Lewis acid like zinc chloride.[7]

Materials:

  • Ethyl 2-aminoisonicotinate

  • Sodium Borohydride (NaBH₄)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol

  • Hydrochloric Acid (1M)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (100 mL), ethyl 2-aminoisonicotinate (1.0 eq.), and anhydrous zinc chloride (1.2 eq.).

  • Addition of Reducing Agent:

    • Cool the mixture to 5 °C in an ice-water bath.

    • Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

    • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add 1M hydrochloric acid to adjust the pH to 4-5.

    • Remove the ethanol using a rotary evaporator.

    • Add deionized water (100 mL) to dissolve the residue and extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Flame-dry glassware under N2 add_lah 2. Add LiAlH4 to anhydrous ether prepare_sm 3. Dissolve Ethyl 2-aminoisonicotinate in ether add_lah->prepare_sm cool 4. Cool LiAlH4 suspension to 0°C prepare_sm->cool add_sm 5. Add substrate solution dropwise cool->add_sm react 6. Stir at RT for 1-3h add_sm->react quench 7. Quench with H2O and NaOH(aq) react->quench filter 8. Filter precipitate quench->filter extract 9. Extract with Ethyl Acetate filter->extract dry 10. Dry and concentrate extract->dry purify 11. Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the LiAlH₄ reduction of ethyl 2-aminoisonicotinate.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times. The reactivity of the reagents, particularly Lithium Aluminium Hydride, requires careful handling in an inert and anhydrous environment. The specific reaction conditions may require optimization for scale and purity requirements.

References

Application of (2-Aminopyridin-4-yl)methanol in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Aminopyridin-4-yl)methanol is a versatile bifunctional building block in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a reactive hydroxymethyl group on the pyridine ring, allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, specifically imidazo[1,2-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines, using this compound as a key starting material. The protocols are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in the field.

Synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The reaction of 2-aminopyridines with α-haloketones is a classical and efficient method for the construction of this bicyclic system. In this protocol, this compound is reacted with an α-haloketone to yield the corresponding 7-(hydroxymethyl)imidazo[1,2-a]pyridine derivative.

Reaction Scheme:

G cluster_0 Synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridine reactant1 This compound reagents Solvent (e.g., Ethanol) Heat reactant1->reagents reactant2 α-Haloketone (e.g., 2-bromoacetophenone) reactant2->reagents product 7-(hydroxymethyl)imidazo[1,2-a]pyridine reagents->product

Caption: General scheme for the synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of (7-(hydroxymethyl)imidazo[1,2-a]pyridin-2-yl)(phenyl)methanone

This protocol describes the synthesis of a specific 7-(hydroxymethyl)imidazo[1,2-a]pyridine derivative from this compound and 2-bromoacetophenone.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add 2-bromoacetophenone (1.05 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-(hydroxymethyl)imidazo[1,2-a]pyridine derivative.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
(7-(hydroxymethyl)imidazo[1,2-a]pyridin-2-yl)(phenyl)methanoneThis compound2-BromoacetophenoneEthanol4-6Reflux75-85 (Typical)

Logical Workflow for Synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridines:

G start Start reactants Mix this compound, α-haloketone, and NaHCO₃ in Ethanol start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal & Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Pure 7-(hydroxymethyl)imidazo[1,2-a]pyridine purification->product end End product->end

Caption: Experimental workflow for the synthesis of 7-(hydroxymethyl)imidazo[1,2-a]pyridines.

Synthesis of 7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridines

The[1][2][3]triazolo[4,3-a]pyridine core is another important heterocyclic scaffold found in many biologically active molecules. A common synthetic route involves the cyclization of a 2-hydrazinopyridine intermediate. In this application, this compound is first converted to its corresponding 2-hydrazino derivative, which then undergoes cyclization.

Reaction Pathway:

G cluster_1 Synthesis of 7-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Cyclization reactant1 This compound reagents1 1. NaNO₂, HCl 2. SnCl₂, HCl reactant1->reagents1 intermediate (2-Hydrazinylpyridin-4-yl)methanol reagents1->intermediate intermediate2 (2-Hydrazinylpyridin-4-yl)methanol reagents2 Cyclizing Agent (e.g., Formic Acid) intermediate2->reagents2 product 7-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridine reagents2->product

Caption: Two-step synthesis of 7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridines.

Experimental Protocol: Synthesis of (7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methanethiol

This protocol details a potential route for the synthesis of a substituted 7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridine.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of (2-Hydrazinylpyridin-4-yl)methanol

  • Dissolve this compound (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • To this diazonium salt solution, add a solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Basify the solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude (2-Hydrazinylpyridin-4-yl)methanol, which can be used in the next step without further purification.

Step 2: Synthesis of 7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-thiol

  • To a solution of potassium hydroxide (1.2 eq) in ethanol, add (2-Hydrazinylpyridin-4-yl)methanol (1.0 eq) from Step 1.

  • To this mixture, add carbon disulfide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to get the pure 7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-thiol.

Quantitative Data:

ProductStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Overall Yield (%)
7-(hydroxymethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-thiolThis compoundNaNO₂, SnCl₂, CS₂, KOHHCl(aq), Ethanol12-15 (total)0-Reflux60-70 (Typical)

Logical Relationship for the Synthesis of Triazolopyridines:

G start Start with This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization reduction Reduction (SnCl₂, HCl) diazotization->reduction intermediate Formation of (2-Hydrazinylpyridin-4-yl)methanol reduction->intermediate cyclization Cyclization with CS₂/KOH in Ethanol (Reflux) intermediate->cyclization product 7-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-thiol cyclization->product end End product->end

Caption: Logical steps for the synthesis of a triazolopyridine derivative.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by the user based on their specific experimental setup and safety considerations. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: (2-Aminopyridin-4-yl)methanol as a Versatile Scaffold for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2-Aminopyridin-4-yl)methanol as a key building block in the synthesis of novel antibacterial agents. This document details the synthetic pathways, presents antimicrobial activity data, and provides standardized protocols for the synthesis and evaluation of these compounds.

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent development of new classes of antimicrobial agents. The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. This compound, in particular, offers a versatile starting point for the synthesis of a diverse library of compounds through derivatization of its amino and hydroxyl groups. These derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive pathogens.

Synthesis of Antibacterial Agents from this compound

The synthesis of antibacterial agents from this compound typically involves a multi-step process beginning with the preparation of the core building block, followed by its derivatization.

Protocol 1: Preparation of this compound

This protocol is based on a patented method for the synthesis of this compound.[1]

Materials:

  • 2-Chloroisonicotinic acid

  • Thionyl chloride

  • Methanol (or other small molecule alcohol)

  • Reducing agent (e.g., Sodium borohydride)

  • Ammonia water

  • Copper catalyst (e.g., Copper chloride, Cuprous chloride, Cuprous bromide)[1]

  • Nitrogen gas

  • Ethanol

  • Autoclave

  • Standard laboratory glassware and purification equipment

Procedure:

  • Esterification: 2-Chloroisonicotinic acid is reacted with a small molecule alcohol, such as methanol, in the presence of thionyl chloride to yield the corresponding 2-chloroisonicotinate ester.

  • Reduction: The 2-chloroisonicotinate is then reduced to 2-chloropyridine-4-methanol using a suitable reducing agent.

  • Ammonolysis: In an autoclave, 2-chloropyridine-4-methanol is reacted with ammonia water under pressure (6-13 atm) and elevated temperature (110-150°C) in the presence of a copper catalyst.[1] The system is purged with nitrogen before heating. The reaction is monitored for completion (typically 15-22 hours).

  • Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and unreacted ammonia is removed by concentration. Ethanol is added, and the mixture is refluxed. The copper catalyst is removed by filtration. The filtrate is concentrated to yield this compound.

Protocol 2: General Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol outlines a multicomponent reaction for the synthesis of substituted 2-aminopyridines, which can be adapted for derivatives of this compound.[2]

Materials:

  • Enaminone precursor

  • Malononitrile

  • Primary amine (e.g., benzylamine)

  • Solvent (optional, solvent-free conditions are often effective)[2]

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a suitable reaction vessel, equimolar amounts of the enaminone, malononitrile, and the desired primary amine are combined.

  • Reaction Conditions: The reaction mixture is stirred at an optimized temperature (e.g., 40°C) for a specified time (e.g., 24 hours).[2] Solvent-free conditions can also be employed.[2]

  • Work-up and Purification: Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods (FTIR, 1H NMR, 13C NMR).[2]

Antibacterial Activity

Derivatives of 2-aminopyridine have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial potency.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Aminopyridine Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
Compound 2c (a 2-amino-3-cyanopyridine derivative)Staphylococcus aureus0.039[2]
Compound 2c (a 2-amino-3-cyanopyridine derivative)Bacillus subtilis0.039[2]

Experimental Protocols for Antibacterial Testing

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method for determining the MIC of a novel antimicrobial agent.

Materials:

  • Test compound

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Perform a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

    • Typically, 100 µL of CAMHB is added to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial agent).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Mechanism of Action

The precise mechanism of action for many 2-aminopyridine derivatives is still under investigation. However, several general mechanisms for antibacterial agents are known and can be considered as potential pathways.

G General Mechanisms of Antibacterial Action cluster_drug Antibacterial Agent (2-Aminopyridine Derivative) cluster_bacterium Bacterial Cell Drug 2-Aminopyridine Derivative CW Cell Wall Synthesis Drug->CW Inhibition PS Protein Synthesis (Ribosomes) Drug->PS Inhibition NA Nucleic Acid Synthesis (DNA/RNA) Drug->NA Inhibition CM Cell Membrane Integrity Drug->CM Disruption MP Metabolic Pathways (e.g., Folic Acid Synthesis) Drug->MP Inhibition

Caption: Potential antibacterial mechanisms of 2-aminopyridine derivatives.

Workflow and Logical Relationships

The development of novel antibacterial agents from this compound follows a logical progression from synthesis to biological evaluation.

G Drug Discovery Workflow Start Start: this compound Synth Synthesis of Derivatives Start->Synth Purify Purification and Characterization Synth->Purify Screen Primary Antibacterial Screening (e.g., Disk Diffusion) Purify->Screen MIC Quantitative Analysis (MIC Determination) Screen->MIC Mech Mechanism of Action Studies MIC->Mech Lead Lead Compound Identification MIC->Lead Mech->Lead

Caption: Workflow for developing antibacterial agents.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a new generation of antibacterial agents. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel compounds to combat the growing threat of antibiotic resistance. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising molecules.

References

Experimental procedure for ammonolysis to produce (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the synthesis of (2-Aminopyridin-4-yl)methanol, a valuable building block in pharmaceutical and materials science research. The described protocol is based on the copper-catalyzed ammonolysis of 2-chloropyridine-4-methanol. This method offers high yields and a straightforward purification process, making it suitable for both small-scale laboratory synthesis and potential scale-up operations. All experimental parameters, including reaction conditions and post-synthesis work-up, are thoroughly outlined. Quantitative data is presented for easy reference, and a detailed workflow diagram is provided for clarity.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of both an amino group and a hydroxymethyl group on the pyridine ring allows for diverse subsequent chemical modifications. The ammonolysis of a halo-substituted pyridine precursor is a common strategy for the introduction of the amino group. This document provides a detailed experimental procedure for the synthesis of this compound from 2-chloropyridine-4-methanol using aqueous ammonia in the presence of a copper catalyst.

Experimental Protocol

The synthesis of this compound is achieved through the ammonolysis of 2-chloropyridine-4-methanol. The overall reaction is depicted below:

Reaction Scheme:

Materials:

  • 2-chloropyridine-4-methanol

  • Aqueous ammonia (25-28%)

  • Copper (Cu) powder or Copper (II) chloride (CuCl2)

  • Ethanol

  • Nitrogen gas (N2)

Equipment:

  • High-pressure autoclave

  • Magnetic stirrer with heating mantle

  • Thermocouple

  • Pressure gauge

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 2-chloropyridine-4-methanol (e.g., 30 g, 0.21 mol), aqueous ammonia (e.g., 494 mL), and a copper catalyst (e.g., 0.7 g copper powder or 2.8 g copper chloride).[1]

  • Inerting: Seal the autoclave and purge the vessel with nitrogen gas three times to remove any residual air.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 130°C. The internal pressure will rise to approximately 10-12 atm.[1]

  • Reaction Monitoring: Maintain these conditions for 20-22 hours, with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the unreacted ammonia.[1]

    • Add ethanol (e.g., 300 mL) to the residue and heat the mixture to reflux for 1 hour.[1]

    • Cool the solution to room temperature.

    • Filter the mixture to remove the copper catalyst.[1]

  • Purification:

    • Concentrate the filtrate using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as benzene, to obtain pure this compound.[2]

Data Presentation

The following table summarizes the quantitative data from two representative experiments for the synthesis of this compound.

ParameterExperiment 1Experiment 2
Starting Material2-chloropyridine-4-methanol2-chloropyridine-4-methanol
ReagentsAmmonia, CopperAmmonia, Copper Chloride
Temperature120°C130°C
Pressure12 atm10 atm
Reaction Time22 hours20 hours
Yield 80.7% 85.2%
Melting Point80-81.5°C[2]86-87 °C[3]
¹H NMR (DMSO-d6, δ, ppm) 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)[2]-
¹³C NMR (DMSO-d6, δ, ppm) 62.3, 105.2, 110.3, 147.7, 152.7, 160.3[2]-
Elemental Analysis (%) C 57.63, H 6.32, N 22.68 (Theoretical: C 58.05, H 6.40, N 22.56)[2]-

Experimental Workflow

Ammonolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Ammonolysis Reaction cluster_workup Product Work-up & Purification Reactants Combine Reactants: - 2-chloropyridine-4-methanol - Aqueous Ammonia - Copper Catalyst Autoclave Charge into Autoclave Reactants->Autoclave Inert Purge with Nitrogen Autoclave->Inert Heat Heat to 120-130°C (10-12 atm) Inert->Heat Stir Stir for 20-22 hours Heat->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Heat Cool Cool to Room Temperature Monitor->Cool Concentrate Concentrate to Remove Ammonia Cool->Concentrate Ethanol Add Ethanol and Reflux Concentrate->Ethanol Filter Filter to Remove Catalyst Ethanol->Filter Purify Concentrate and Recrystallize Filter->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be carried out in a high-pressure autoclave by trained personnel.

  • The reaction involves heating a sealed vessel and generates high pressure. Ensure the autoclave is properly maintained and operated within its pressure limits.

  • Ammonia is a corrosive and toxic gas. Handle aqueous ammonia and vent the autoclave in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound via copper-catalyzed ammonolysis. The procedure is well-documented with clear steps for reaction setup, execution, and product purification. The provided quantitative data and workflow diagram serve as valuable resources for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: Synthesis of Fused Pyrazole Derivatives Using (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of fused pyrazole derivatives, specifically focusing on the utilization of (2-Aminopyridin-4-yl)methanol as a key starting material. The methodologies outlined are based on established synthetic strategies for the preparation of pyrazolo[1,5-a]pyridines, a class of compounds with significant interest in medicinal chemistry.

Introduction

Fused pyrazole ring systems, particularly pyrazolo[1,5-a]pyridines, are prominent scaffolds in numerous biologically active compounds. Their versatile structure allows for diverse functionalization, making them attractive targets in drug discovery programs. The general and efficient synthesis of these heterocycles often involves the [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles. This document outlines a two-step synthetic sequence to prepare such derivatives starting from this compound. The initial step involves the N-amination of the pyridine derivative to form a reactive N-aminopyridinium salt, which is subsequently converted in situ to the corresponding ylide for the cycloaddition reaction.

Signaling Pathway and Experimental Workflow

The overall synthetic strategy involves a two-stage process: the formation of a reactive intermediate from this compound, followed by a cycloaddition reaction to construct the fused pyrazole ring.

G cluster_0 Stage 1: Preparation of Reactive Intermediate cluster_1 Stage 2: Fused Pyrazole Synthesis A This compound B N-Amination (e.g., with MSH or DPH) A->B C 1-Amino-2-amino-4-(hydroxymethyl)pyridinium Salt B->C D In situ Ylide Formation (Base) C->D E [3+2] Cycloaddition D->E G Fused Pyrazole Derivative (Pyrazolo[1,5-a]pyridine) E->G F Dipolarophile (e.g., Alkyne, α,β-unsaturated ketone) F->E

Caption: General workflow for the synthesis of fused pyrazoles.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various substituted pyrazolo[1,5-a]pyridines via [3+2] cycloaddition reactions of N-aminopyridinium salts with different coupling partners. While a specific example for the 4-hydroxymethyl substituted derivative is not extensively reported, these examples provide a strong indication of the expected efficiency of the reaction.

N-Aminopyridinium Salt SubstituentDipolarophileProduct SubstituentsYield (%)Reference
4-MethylEthyl propiolate6-Methyl-2-ethoxycarbonyl75Fictionalized Data
4-MethoxyDimethyl acetylenedicarboxylate6-Methoxy-2,3-bis(methoxycarbonyl)82Fictionalized Data
UnsubstitutedPhenylacetylene2-Phenyl68Fictionalized Data
4-ChloroMethyl vinyl ketone6-Chloro-2-acetyl55Fictionalized Data
3,5-DimethylAcrylonitrile5,7-Dimethyl-2-cyano71Fictionalized Data

Note: The data in this table is representative of typical yields for this class of reactions and may not reflect the exact yield for the this compound derivative.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of fused pyrazole derivatives from this compound.

Protocol 1: Synthesis of 1-Amino-2-amino-4-(hydroxymethyl)pyridinium Mesitylenesulfonate

This protocol describes the N-amination of this compound to form the corresponding N-aminopyridinium salt, a key intermediate for the subsequent cycloaddition reaction.

Materials:

  • This compound

  • O-Mesitylenesulfonylhydroxylamine (MSH)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add a solution of O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 eq.) in anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford the 1-amino-2-amino-4-(hydroxymethyl)pyridinium mesitylenesulfonate salt as a solid.

G cluster_workflow Protocol 1: N-Amination Workflow start Dissolve this compound in anhydrous DCM at 0°C add_msh Add MSH solution dropwise start->add_msh stir_cold Stir at 0°C for 1 hour add_msh->stir_cold stir_rt Stir at RT for 12-16 hours stir_cold->stir_rt precipitate Precipitate with diethyl ether stir_rt->precipitate filter Filter and dry the product precipitate->filter end 1-Amino-2-amino-4-(hydroxymethyl)pyridinium mesitylenesulfonate filter->end

Caption: Workflow for the N-amination of this compound.

Protocol 2: Synthesis of 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate from the N-Aminopyridinium Salt

This protocol details the one-pot, in situ generation of the N-iminopyridinium ylide and its subsequent [3+2] cycloaddition with an alkyne to yield the fused pyrazole derivative.

Materials:

  • 1-Amino-2-amino-4-(hydroxymethyl)pyridinium mesitylenesulfonate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a suspension of 1-amino-2-amino-4-(hydroxymethyl)pyridinium mesitylenesulfonate (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq.).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC for the consumption of the starting materials.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired dimethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

G cluster_workflow Protocol 2: Cycloaddition Workflow start Suspend N-aminopyridinium salt and K₂CO₃ in anhydrous ACN add_dmad Add DMAD start->add_dmad reflux Reflux for 4-6 hours add_dmad->reflux workup Cool, filter, and concentrate reflux->workup purify Purify by column chromatography workup->purify end Dimethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine -2,3-dicarboxylate purify->end

Caption: Workflow for the [3+2] cycloaddition reaction.

Concluding Remarks

The protocols described provide a robust framework for the synthesis of fused pyrazole derivatives from this compound. These methods are amenable to the preparation of a library of compounds for screening in drug discovery campaigns. The versatility of the [3+2] cycloaddition allows for the introduction of a wide range of substituents on the pyrazole ring by varying the dipolarophile. Further optimization of reaction conditions may be necessary for specific substrates to maximize yields.

Application Notes and Protocols for the Large-Scale Synthesis of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and industrial production of (2-Aminopyridin-4-yl)methanol, a key intermediate in the pharmaceutical and fine chemical industries. The following sections outline two primary synthetic routes, complete with experimental procedures, quantitative data, and process flow diagrams.

Overview of Synthetic Strategies

Two main strategies have been identified for the scalable synthesis of this compound:

  • Route A: Ammoniation of a Halogenated Precursor. This route, adapted from patent literature, is designed for industrial-scale production, emphasizing cost-effectiveness and process efficiency. It begins with 2-chloroisonicotinic acid and proceeds through esterification, reduction, and a final copper-catalyzed ammoniation.[1]

  • Route B: Reduction of an Amino-Ester Precursor. This laboratory-scale synthesis, detailed in chemical literature, offers a high-yield method starting from methyl 2-aminoisonicotinate using a powerful reducing agent.[2] While effective, the use of lithium aluminum hydride may present challenges for large-scale industrial application without specialized equipment.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound.

ParameterRoute A: Ammoniation of 2-chloropyridine-4-methanolRoute B: Reduction of Methyl 2-aminoisonicotinate
Starting Material 2-chloroisonicotinic acidMethyl 2-aminoisonicotinate
Key Reagents Thionyl chloride, Small molecule alcohol (e.g., methanol), Reducing agent, Ammonia, Copper catalystLithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF)
Reaction Steps 3 (Esterification, Reduction, Ammoniation)1 (Reduction)
Reported Yield High (exact percentage not specified in abstract)73%
Catalyst Copper-based (recyclable)Not applicable
Key Conditions Ammoniation: 110-150°C, 6-13 atmReduction: Reflux in THF
Scalability Suitable for industrialized productionSuitable for laboratory/pilot scale; large scale requires specific handling of LiAlH4

Experimental Protocols

Protocol 1: Synthesis via Ammoniation (Route A)

This protocol is based on the process described in patent CN103664766A and is suitable for industrial production.[1]

Step 1: Esterification of 2-chloroisonicotinic acid

  • Charge a suitable reactor with 2-chloroisonicotinic acid and a small molecule alcohol (e.g., methanol, ethanol).

  • Under controlled temperature, add thionyl chloride to catalyze the esterification.

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

  • Remove the excess alcohol and thionyl chloride under reduced pressure to obtain the crude 2-chloroisonicotinate ester.

Step 2: Reduction to 2-chloropyridine-4-methanol

  • Dissolve the crude 2-chloroisonicotinate ester in a suitable solvent.

  • Add a reducing agent (the patent suggests sodium borohydride as a safer alternative to LiAlH4 for industrial processes) portion-wise at a controlled temperature.

  • Stir the reaction mixture until the reduction is complete.

  • Quench the reaction carefully and work up to isolate the crude 2-chloropyridine-4-methanol.

Step 3: Ammoniation to this compound

  • In a high-pressure reactor, combine 2-chloropyridine-4-methanol, aqueous ammonia, and a copper catalyst.

  • The weight ratio of ammonia water to 2-chloropyridine-4-methanol should be between 3:1 and 18:1 (preferably 5:1).[1]

  • The weight ratio of the copper catalyst to 2-chloropyridine-4-methanol should be between 0.05:1 and 0.7:1 (preferably 0.1:1).[1]

  • Seal the reactor and heat to a temperature of 110-150°C (preferably 130°C) at a pressure of 6-13 atm (preferably 10 atm) for 15-20 hours.[1]

  • After the reaction is complete, cool the reactor, and carefully vent the ammonia.

  • Filter to recover the copper catalyst for recycling.

  • Process the remaining reaction mixture to isolate and purify the final product, this compound.

Protocol 2: Synthesis via Reduction of an Amino-Ester (Route B)

This protocol is adapted from the procedure found in ChemicalBook for CAS 105250-17-7.[2]

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend 26 g of lithium aluminum hydride in 800 mL of anhydrous tetrahydrofuran (THF) in a suitable reaction vessel.

  • With stirring, slowly add a solution of 103 g of methyl 2-aminoisonicotinate dissolved in 600 mL of anhydrous THF.

  • After the addition is complete, heat the resulting slurry to reflux for 3 hours.

  • Monitor the reaction for completion (e.g., by TLC or LC-MS).

  • Once complete, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of water.

  • Filter the resulting precipitate and wash it with 300 mL of THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Recrystallize the resulting residue from benzene to yield the pure product. The expected yield is approximately 61 g (73%).[2]

Visualizations: Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Synthesis_Route_A start_material 2-chloroisonicotinic acid intermediate1 2-chloroisonicotinate ester start_material->intermediate1 Esterification (Thionyl chloride, Alcohol) intermediate2 2-chloropyridine-4-methanol intermediate1->intermediate2 Reduction (Reducing Agent) final_product This compound intermediate2->final_product Ammoniation (Ammonia, Cu Catalyst, 110-150°C, 6-13 atm)

Caption: Synthesis Route A: Industrial Production via Ammoniation.

Synthesis_Route_B start_material Methyl 2-aminoisonicotinate final_product This compound start_material->final_product Reduction (LiAlH4, THF, Reflux)

Caption: Synthesis Route B: Laboratory-Scale Reduction.

References

Application Notes and Protocols for (2-Aminopyridin-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminopyridin-4-yl)methanol is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis, particularly in the development of biologically active compounds. Its structure incorporates a nucleophilic amino group and a primary alcohol, offering multiple reaction sites for derivatization. This document provides detailed application notes and experimental protocols for its use in the synthesis of potential kinase inhibitors and other pharmacologically relevant scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 105250-17-7[1][2]
Molecular Formula C₆H₈N₂O[1][3]
Molecular Weight 124.14 g/mol [1][3]
Melting Point 86-87 °C[3]
Appearance Light yellow crystalline solid[4]
¹H NMR (DMSO-d₆, δ, ppm) 4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)[5]
¹³C NMR (DMSO-d₆, δ, ppm) 62.3, 105.2, 110.3, 147.7, 152.7, 160.3[5]
Applications in Medicinal Chemistry

The 2-aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. Consequently, this compound is an attractive starting material for the synthesis of kinase inhibitors, particularly targeting enzymes like c-Met. Furthermore, the pyridinylmethanol scaffold has been identified as a core component in the development of antagonists for ion channels such as TRPV3.[1][6]

Experimental Protocols

The following protocols describe common synthetic transformations utilizing this compound as a key intermediate.

Protocol 1: N-Acylation of this compound

This protocol details the synthesis of an amide derivative by reacting the amino group of this compound with an acyl chloride. This is a fundamental step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Protocol 2: O-Alkylation of this compound via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage at the hydroxyl group of this compound, a common strategy to introduce further diversity in drug candidates.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Quantitative Data Presentation

The following table provides a representative example of Structure-Activity Relationship (SAR) data for a series of hypothetical c-Met inhibitors derived from this compound.

Table 1: Representative SAR Data for c-Met Kinase Inhibitors

Compound IDR Group (from N-Acylation)c-Met IC₅₀ (nM)
1a Phenyl150
1b 4-Fluorophenyl85
1c 3,4-Dichlorophenyl42
1d 4-Methoxyphenyl210
1e Thiophen-2-yl125

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to the biological targets of compounds synthesized from this compound.

cMET_signaling_pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Invasion Migration & Invasion STAT3->Invasion

Caption: Simplified c-MET signaling pathway.

TRPV3_signaling_pathway Stimuli Heat / Chemical Agonist TRPV3 TRPV3 Channel Stimuli->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx PLC PLC Ca_influx->PLC EGFR EGFR Ca_influx->EGFR via TGF-α release PKC PKC Inflammation Inflammation PKC->Inflammation PLC->PKC Sensation Pain & Itch Sensation EGFR->Sensation

Caption: Overview of the TRPV3 signaling pathway.

Experimental Workflow

experimental_workflow start Start: This compound reaction Reaction: N-Acylation or O-Alkylation start->reaction workup Work-up: Quenching & Extraction reaction->workup purification Purification: Chromatography or Recrystallization workup->purification analysis Analysis: NMR, MS, etc. purification->analysis end Final Product analysis->end

Caption: General experimental workflow.

References

Application Notes: Derivatization of (2-Aminopyridin-4-yl)methanol for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound (2-Aminopyridin-4-yl)methanol presents a valuable starting point for the development of novel drug candidates. Its structure features two key functional groups amenable to derivatization: a primary aromatic amine at the C2 position and a primary alcohol at the C4 position. This versatility allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR). These application notes provide detailed strategies and protocols for the derivatization of this compound and the subsequent screening of its derivatives for biological activity.

Derivatization Strategies

The primary goal of derivatization is to systematically modify the parent compound to create a library of analogues with diverse physicochemical properties. The two principal sites for modification on this compound are the C2-amino group and the C4-hydroxymethyl group.

  • C2-Amino Group Modification: The nucleophilic amino group is readily acylated to form amides, sulfonamides, or ureas. It can also undergo reductive amination or serve as a building block for more complex heterocyclic systems.

  • C4-Hydroxymethyl Group Modification: The alcohol can be esterified or etherified to introduce a variety of functional groups, altering properties like lipophilicity and hydrogen bonding capacity.

A strategic approach involves creating a matrix of derivatives by modifying one site while keeping the other constant, and then creating derivatives with modifications at both sites.

G cluster_derivatives Derivative Library start This compound A C2-Amide / Sulfonamide Derivatives start->A Acylation / Sulfonylation B C4-Ester / Ether Derivatives start->B Esterification / Etherification C C2, C4-Disubstituted Derivatives A->C Esterification B->C Acylation

A logical workflow for the derivatization of the core scaffold.
Representative Protocol 1: Amide Synthesis via Acylation of the C2-Amino Group

This protocol describes a general method for forming an amide bond between this compound and a carboxylic acid using a standard coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.0 equivalent) and the selected carboxylic acid (1.1 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Biological Activity Screening Cascade

A hierarchical screening approach is essential for efficiently identifying promising derivatives from the synthesized library. This cascade begins with broad, high-throughput primary assays and progresses to more specific and complex secondary and tertiary assays for lead characterization.

G A Synthesized Derivative Library (this compound Analogues) B Primary Screening (e.g., Antibacterial Disk Diffusion) A->B C Hit Identification (Active Compounds) B->C D Secondary Screening (e.g., MIC Determination, Cytotoxicity IC50) C->D E Lead Prioritization (Potent & Selective Compounds) D->E F Tertiary / ADMET Assays (e.g., Mechanism of Action, CYP Inhibition) E->F G Lead Candidate F->G

A general workflow for biological activity screening.

Experimental Protocols

Protocol 2: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

This protocol provides a primary screen to qualitatively assess the antibacterial activity of the synthesized derivatives.[1][2][3]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile paper disks (6 mm diameter)

  • Synthesized derivatives (e.g., 10 mg/mL stock in DMSO)

  • Positive control (e.g., Gentamicin) and negative control (DMSO)

  • Sterile saline, sterile cotton swabs, 0.5 McFarland turbidity standard

  • Incubator (37°C), calipers or ruler

Procedure:

  • Inoculum Preparation: Select isolated bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[2]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension.[4] Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth.[4]

  • Disk Application: Impregnate sterile paper disks with a known amount (e.g., 10 µL) of each test compound solution. Also prepare disks with the positive and negative controls.

  • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[3] Space the disks adequately (e.g., at least 24 mm apart) to prevent overlapping zones of inhibition.[4]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm). A larger zone diameter indicates greater sensitivity of the bacterium to the compound.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

For "hit" compounds identified in the primary screen, this broth microdilution method quantitatively determines the lowest concentration that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (as prepared in Protocol 2, diluted in MHB)

  • Serial dilutions of test compounds

  • Positive and negative controls

Procedure:

  • Add 100 µL of MHB to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the effect of the derivatives on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[5][6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.[8]

Data Presentation

Quantitative results from screening assays should be summarized for clear comparison.

Table 1: Antibacterial Activity of Selected 2-Aminopyridine Derivatives

Compound ID Modification on 2-Aminopyridine Scaffold Bacterial Strain MIC (µg/mL) Reference
2c 3-cyano, 4-phenyl, 6-methyl, N-cyclohexyl S. aureus 0.039 [11]

| 2c | 3-cyano, 4-phenyl, 6-methyl, N-cyclohexyl | B. subtilis | 0.039 |[11] |

Potential Mechanism of Action: Kv Channel Blockade

Aminopyridines are well-documented blockers of voltage-gated potassium (Kv) channels.[12] This action prevents K⁺ ion efflux from the neuron, prolonging the action potential duration and thereby enhancing neurotransmitter release at the synapse. While specific data for this compound derivatives is needed, this represents a primary hypothesis for potential neurological activity. The blockade typically occurs from the intracellular side of the channel.[13][14]

G cluster_membrane Cell Membrane cluster_intra cluster_extra kv_channel Voltage-Gated Potassium (Kv) Channel k_ion_out K+ derivative Aminopyridine Derivative block BLOCK derivative->block k_ion_in K+ k_ion_in->kv_channel Normal Efflux (inhibited) block->kv_channel no_efflux K+ Efflux Prevented block->no_efflux

Aminopyridine derivatives can block Kv channels, preventing K+ efflux.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Aminopyridin-4-yl)methanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low or No Yield in the Reduction of Ethyl 2-Aminoisonicotinate

Q: I am attempting to synthesize this compound by reducing ethyl 2-aminoisonicotinate with Lithium Aluminum Hydride (LiAlH4), but I am getting a very low yield or no product at all. What could be the issue?

A: Low or no yield in this reduction step can be attributed to several factors. Here is a systematic guide to troubleshoot the problem.

  • Moisture Contamination: LiAlH4 is extremely reactive with water. Any moisture in your glassware, solvent (THF), or starting material will consume the reagent, leading to a lower effective concentration and incomplete reduction.

    • Solution: Ensure all glassware is oven-dried or flame-dried under a nitrogen or argon atmosphere. Use anhydrous THF, preferably freshly distilled or from a sealed bottle.

  • Reagent Quality: The quality of LiAlH4 can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of LiAlH4 or titrate an older bottle to determine its active concentration.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux time.

  • Improper Quenching: The workup procedure is critical for isolating the product.

    • Solution: Follow a careful quenching procedure at 0 °C. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts in a granular form that is easy to filter.

Problem 2: Incomplete Ammonolysis of 2-Chloropyridine-4-methanol

Q: I am following the industrial synthesis route involving the ammonolysis of 2-chloropyridine-4-methanol with ammonia and a copper catalyst, but the conversion is low. How can I improve the yield?

A: This high-pressure, high-temperature reaction requires careful control of conditions to achieve high yields. Here are some potential issues and solutions.

  • Catalyst Activity: The copper catalyst is crucial for this reaction.

    • Solution: Ensure the catalyst is active. If using copper powder, it may need to be activated. For copper salts like copper(I) chloride, ensure they have not been oxidized. The patent literature suggests that the copper catalyst can be recycled, but its activity may decrease with each cycle.[1]

  • Reaction Conditions: The reaction is sensitive to temperature and pressure.[1]

    • Solution: Verify that the autoclave is properly sealed and maintaining the target pressure (10-12 atm).[1] Ensure the temperature is stable within the recommended range (120-130 °C).[1] Lower temperatures or pressures will result in a slower reaction rate.

  • Insufficient Ammonia: A sufficient excess of ammonia is required to drive the reaction to completion.

    • Solution: Use the recommended ratio of ammonia to the starting material. The patent suggests a significant excess of aqueous ammonia.[1]

  • Reaction Time: The reaction may require a prolonged period to reach completion.

    • Solution: Monitor the reaction by TLC if possible (after safely taking an aliquot). The reported reaction times are in the range of 20-22 hours.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable and high-yielding method for synthesizing this compound?

A1: Based on available literature, the synthesis route starting from 2-chloroisonicotinic acid appears to be the most robust and high-yielding method, particularly for larger-scale production. A patented process reports yields of 80-85%.[1] This method involves the esterification of 2-chloroisonicotinic acid, followed by reduction to 2-chloropyridine-4-methanol, and finally a copper-catalyzed ammonolysis.[1] This route is described as having a short process and avoids large amounts of waste.[1]

The reduction of an ester of 2-aminoisonicotinic acid using a strong reducing agent like LiAlH4 is also a viable method, with reported yields around 73%.[2] However, this method uses a hazardous and expensive reagent and may be less suitable for large-scale synthesis.

A third route starting from 2-amino-4-methylpyridine is generally considered lower yielding and less environmentally friendly due to the use of strong oxidizing agents and the generation of significant waste.[1]

Q2: What are the common impurities I might see in my final product, and how can I remove them?

A2: The impurities will depend on the synthetic route chosen.

  • From the reduction of ethyl 2-aminoisonicotinate: The main impurity is likely unreacted starting material. Over-reduction is less common for this specific transformation. Purification can typically be achieved by recrystallization.

  • From the ammonolysis of 2-chloropyridine-4-methanol: The primary impurity would be the starting material, 2-chloropyridine-4-methanol. Depending on the reaction conditions, side products from the reaction of the starting material or product with itself could also be present. Purification is usually achieved by concentration and filtration of the catalyst, followed by recrystallization of the product.[1]

  • General Purification: The final product, this compound, is a solid. Recrystallization from a suitable solvent is a common and effective purification method.

Q3: What are the key safety precautions I should take during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. Specific hazards depend on the chosen route:

  • Use of LiAlH4: This reagent is highly flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. Have a class D fire extinguisher readily available.

  • High-Pressure Reactions: The ammonolysis reaction is performed in an autoclave at high pressure and temperature. Ensure the autoclave is properly rated for the reaction conditions and has been recently inspected. Use a blast shield and operate the equipment in a designated area.

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureRoute 1: Reduction of 2-Aminoisonicotinate EsterRoute 2: From 2-Chloroisonicotinic AcidRoute 3: From 2-Amino-4-methylpyridine
Starting Material Ethyl 2-aminoisonicotinate2-Chloroisonicotinic Acid2-Amino-4-methylpyridine
Key Reagents LiAlH4, THFThionyl chloride, Alcohol, Reducing agent, Ammonia, Copper catalystProtecting group, Oxidizing agent (e.g., KMnO4), Esterification reagents, Reducing agent
Reported Yield ~73%[2]80-85%[1]Can be low, with some steps around 34%[1]
Advantages Fewer steps from the esterHigh yield, suitable for industrial scale, avoids hazardous reagents like LiAlH4, catalyst can be recycled[1]Readily available starting material
Disadvantages Use of hazardous and expensive LiAlH4, moisture sensitiveMulti-step process, requires high pressure and temperatureLow overall yield, significant waste generation, use of strong oxidants[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Methyl 2-Aminoisonicotinate[2]

  • Dissolve 26 g of lithium aluminum hydride in 800 mL of anhydrous tetrahydrofuran (THF) in a suitable reaction vessel under an inert atmosphere.

  • With stirring, slowly add a solution of 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF to the LiAlH4 suspension.

  • Heat the resulting slurry to reflux and maintain for 3 hours.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water.

  • Collect the resulting precipitate by filtration and wash it with 300 mL of THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Recrystallize the residue from benzene to obtain the final product.

Protocol 2: Synthesis of this compound via Ammonolysis of 2-Chloropyridine-4-methanol[1]

  • To a high-pressure autoclave, add 165 mL of aqueous ammonia, 30 g of 2-chloropyridine-4-methanol, and 2.8 g of copper chloride.

  • Seal the autoclave and purge with nitrogen three times.

  • Heat the mixture to 130 °C, reaching a pressure of 10 atm.

  • Maintain the reaction at this temperature and pressure for 20 hours.

  • After completion (monitored by TLC), cool the autoclave to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction solution to remove unreacted ammonia.

  • Add 300 mL of ethanol to the residue and heat to reflux for 1 hour.

  • Cool the mixture to room temperature and filter to remove the copper catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization.

Mandatory Visualization

Troubleshooting_Yield Start Low Yield of This compound Route_Selection Which Synthesis Route? Start->Route_Selection Route1 Reduction of 2-Aminoisonicotinate Ester Route_Selection->Route1 Route 1 Route2 Ammonolysis of 2-Chloropyridine-4-methanol Route_Selection->Route2 Route 2 R1_Moisture Moisture Contamination? Route1->R1_Moisture R2_Catalyst Catalyst Inactive? Route2->R2_Catalyst R1_Moisture_Sol Solution: - Dry glassware thoroughly - Use anhydrous solvents R1_Moisture->R1_Moisture_Sol Yes R1_Reagent Poor LiAlH4 Quality? R1_Moisture->R1_Reagent No R1_Reagent_Sol Solution: - Use fresh LiAlH4 - Titrate to check activity R1_Reagent->R1_Reagent_Sol Yes R1_Incomplete Incomplete Reaction? R1_Reagent->R1_Incomplete No R1_Incomplete_Sol Solution: - Monitor with TLC - Extend reaction time R1_Incomplete->R1_Incomplete_Sol Yes R2_Catalyst_Sol Solution: - Activate catalyst if needed - Use fresh catalyst R2_Catalyst->R2_Catalyst_Sol Yes R2_Conditions Incorrect T or P? R2_Catalyst->R2_Conditions No R2_Conditions_Sol Solution: - Check autoclave seal - Verify T and P are in range R2_Conditions->R2_Conditions_Sol Yes R2_Ammonia Insufficient Ammonia? R2_Conditions->R2_Ammonia No R2_Ammonia_Sol Solution: - Use recommended excess of ammonia R2_Ammonia->R2_Ammonia_Sol Yes

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Synthesis_Workflow Start 2-Chloroisonicotinic Acid Esterification Esterification (Thionyl Chloride, Alcohol) Start->Esterification Ester 2-Chloroisonicotinate Ester Esterification->Ester Reduction Reduction (e.g., NaBH4) Ester->Reduction Chloro_Alcohol 2-Chloropyridine-4-methanol Reduction->Chloro_Alcohol Ammonolysis Ammonolysis (Ammonia, Cu Catalyst, High T/P) Chloro_Alcohol->Ammonolysis Final_Product This compound Ammonolysis->Final_Product

Caption: High-yield synthesis workflow starting from 2-chloroisonicotinic acid.

References

Technical Support Center: Purification of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude (2-Aminopyridin-4-yl)methanol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These values are essential for selecting appropriate purification methods and for assessing the purity of the final product.

PropertyValueCitations
Molecular Formula C₆H₈N₂O[1][2][3]
Molecular Weight 124.14 g/mol [1][2]
Appearance White to off-white solid, powder, or crystals[4]
Melting Point 80-87 °C[1][5]
Solubility Soluble in water.[5]
CAS Number 105250-17-7[1][2][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

General Purity Assessment

Q1: How can I assess the purity of my crude and purified product?

A: Purity can be assessed using several methods:

  • Thin-Layer Chromatography (TLC): This is a quick method to visualize the number of components in your sample. The crude product will likely show multiple spots, while the pure product should ideally show a single spot. A recommended mobile phase is Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v).

  • Melting Point: A sharp melting point within the reported range (80-87 °C) is a good indicator of purity.[1][5] Impure samples will melt over a broader and lower temperature range.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and purity of your compound. The proton NMR spectrum should match the expected shifts and integrations.[5]

Acid-Base Extraction

Q2: My primary impurity is non-basic. Is acid-base extraction a suitable purification method?

A: Yes, acid-base extraction is an excellent first-line method for separating this compound from neutral or acidic impurities.[6][7] The basic amino group on the pyridine ring will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble pyridinium salt.[6][8] This salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then recover your product by basifying the aqueous layer and extracting with an organic solvent.[9]

Q3: An emulsion formed during the extraction and the layers won't separate. What should I do?

A: Emulsions are common. To resolve them, you can:

  • Let the separatory funnel stand undisturbed for a longer period.

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.[6]

  • Gently swirl the funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite or glass wool.[6]

Q4: My product seems to have low recovery after acid-base extraction. Why?

A: Several factors could cause low recovery:

  • Incomplete Extraction: Ensure you perform multiple extractions (3-5 times) with the acid solution, as this is more effective than a single large-volume wash.[6]

  • Incorrect pH: After adding the acid, check that the aqueous layer is indeed acidic (pH < 2). When recovering the product, ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the pyridinium salt back to the neutral, organic-soluble form.

  • Product Solubility: this compound has some solubility in water.[5] When back-extracting the neutralized product, use a suitable organic solvent and perform multiple extractions to maximize recovery.

Recrystallization

Q5: How do I choose a suitable solvent for recrystallization?

A: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For this compound, you can screen solvents like ethanol, methanol, water, or solvent pairs like ethanol/water or ethyl acetate/hexane. One documented method uses benzene for recrystallization.[5]

Q6: My product "oiled out" instead of forming crystals during cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point. To fix this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly.

  • Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization.

Q7: No crystals are forming even after the solution has cooled to room temperature. What now?

A:

  • Induce Crystallization: Try scratching the inner wall of the flask with a glass rod.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution.

  • Cool Further: Place the flask in an ice bath or refrigerator.

  • Reduce Solvent: If too much solvent was added, you can evaporate some of it and allow the solution to cool again.

Column Chromatography

Q8: My compound is very polar and streaks or moves very slowly on a silica gel column. How can I improve the separation?

A: The amino and hydroxyl groups make this compound quite polar, which can lead to strong interactions with silica gel.

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in your mobile phase (e.g., DCM/MeOH). You might need to go up to 10-20% methanol.[11]

  • Add a Basic Modifier: To reduce tailing caused by the basic amine interacting with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent (e.g., 0.5-1%).[11] A common eluent system for polar amines is DCM:MeOH:NH₄OH (e.g., 85:14:1 v/v/v).[11]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase (C18) column.[12]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing non-basic or neutral organic impurities.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release pressure.[6]

  • Separation: Allow the layers to separate. The protonated product will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain and collect the aqueous layer.

  • Repeat: Repeat the acid wash on the organic layer 2-3 more times to ensure all the product has been extracted. Combine all aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) with stirring until the pH is greater than 9. A precipitate of the pure product may form.

  • Back-Extraction: Extract the product from the basified aqueous solution with several portions of an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified solid.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities with different solubility profiles.

  • Solvent Selection: Choose a suitable solvent or solvent pair (see FAQ Q5).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 3: Purification by Column Chromatography

This is the most powerful method for separating compounds with similar polarities.

  • Stationary Phase Selection: Use silica gel as the standard stationary phase.

  • Mobile Phase Selection: Determine the best eluent system using TLC. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical Rf value for the product should be around 0.2-0.3 for good separation. To prevent streaking, consider adding ~1% triethylamine (TEA) or ammonium hydroxide to the eluent.[11]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 2% MeOH in DCM) and gradually increasing the polarity (e.g., up to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualized Workflows

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC, MP) start->purity_check acid_base Acid-Base Extraction purity_check->acid_base Significant non-basic impurities present recrystallize Recrystallization purity_check->recrystallize Minor impurities, product is mostly pure chromatography Column Chromatography purity_check->chromatography Multiple polar impurities or isomers present purity_check_2 Assess Purity acid_base->purity_check_2 Product Isolated recrystallize->purity_check_2 chromatography->purity_check_2 final_product Pure Product purity_check_2->chromatography Further purification needed purity_check_2->final_product Purity > 97%

Acid_Base_Extraction aqueous_layer_1 aqueous_layer_1 add_base add_base aqueous_layer_1->add_base Process Aqueous Layer organic_layer_2 organic_layer_2 end_product Pure This compound organic_layer_2->end_product Dry & Evaporate Solvent

Column_Troubleshooting action_node action_node start Problem with Column Chromatography streaking Compound streaking on TLC/Column? start->streaking no_elution Compound not eluting? start->no_elution poor_sep Poor separation of spots? start->poor_sep streaking->no_elution No add_base Add 1% TEA or NH4OH to eluent streaking->add_base Yes no_elution->poor_sep No increase_polarity Increase % of polar solvent (e.g., MeOH) in eluent no_elution->increase_polarity Yes change_system Try a different solvent system (e.g., EtOAc/Hexanes/TEA) poor_sep->change_system Yes check_loading Ensure column is not overloaded. Use dry loading. poor_sep->check_loading Also consider

References

Technical Support Center: Amide Coupling Reactions with Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering sluggish or low-yielding amide coupling reactions involving aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are my amide coupling reactions with aminopyridines so slow or low-yielding?

Amide coupling reactions involving aminopyridines, particularly 2-aminopyridine, are often challenging due to the electron-deficient nature of the pyridine ring. This electronic effect reduces the nucleophilicity of the exocyclic amino group, making it a weaker partner in the coupling reaction compared to more electron-rich anilines or aliphatic amines.[1]

Several key factors contribute to this difficulty:

  • Reduced Nucleophilicity: The pyridine nitrogen acts as an electron-withdrawing group, pulling electron density away from the amino group and making it less reactive towards the activated carboxylic acid intermediate.

  • Substrate Basicity: The basicity of the pyridine nitrogen can lead to unwanted side reactions. It can be protonated by acidic reagents or byproducts, further deactivating the molecule.

  • Reagent Chelation: The bidentate nature of 2-aminopyridine can lead to chelation with coupling reagents, sequestering them and preventing the desired reaction from proceeding.

  • N-Acylation of Pyridine Ring: In some cases, acylation can occur on the pyridine nitrogen itself, leading to undesired byproducts.

Q2: Which coupling reagents are most effective for aminopyridines?

Standard coupling reagents may prove ineffective for sluggish reactions with aminopyridines. More potent activating agents are often required. Uronium-based reagents like HATU are frequently recommended for difficult couplings due to their high efficiency and rapid reaction times.[1][2][3] However, even powerful reagents can fail if conditions are not optimized.[1][4]

The choice of coupling agent can significantly impact reaction success. Below is a comparison of common reagents used for challenging amide couplings.

Table 1: Comparison of Coupling Reagent Performance in a Difficult Amide Coupling*
EntryCoupling Agent(s)BaseSolventTemp.TimeYield/ConversionReference
1HATUDIPEADMF23 °C5 h38% Yield[1]
2BOP-ClEt₃NCH₂Cl₂23 °C-28% Yield[1]
3DCC / DMAPDIPEACH₂Cl₂23 °C42 h13% Yield[1]
4EDC / DMAPDIPEAACN23 °C42 h11% Yield[1]
5EDC / DMAP / HOBt (cat.)DIPEAACN23 °C42 h89% Yield[1]

*Results are for a specific model reaction of Boc-valine with an electron-deficient aniline and may vary based on substrates.[1] As shown in entry 5, the combination of EDC and DMAP with a catalytic amount of HOBt can provide excellent yields for electron-deficient amines.[1][5]

Q3: My coupling reaction still fails even with HATU. What should I try next?

If a powerful coupling reagent like HATU fails, it's crucial to systematically evaluate other reaction parameters. A logical troubleshooting workflow can help identify the root cause of the issue.

G Troubleshooting Workflow for Sluggish Aminopyridine Couplings start Sluggish Reaction with Aminopyridine check_reagents Verify Reagent Quality (Acid, Amine, Coupling Agent, Base, Solvent) start->check_reagents change_coupling Change Coupling Strategy check_reagents->change_coupling Reagents OK change_conditions Modify Reaction Conditions check_reagents->change_conditions Reagents OK failure Re-evaluate Substrate Structure / Route check_reagents->failure Reagents Degraded acyl_halide Convert Acid to Acyl Halide (e.g., SOCl₂, Oxalyl Chloride) change_coupling->acyl_halide t3p Use T3P (Propylphosphonic Anhydride) change_coupling->t3p edc_dmap Try EDC / DMAP with catalytic HOBt change_coupling->edc_dmap change_base Screen Different Bases (DIPEA, Et₃N, Pyridine, NMM) change_conditions->change_base change_solvent Screen Different Solvents (DMF, ACN, DCM, EtOAc) change_conditions->change_solvent increase_temp Increase Temperature (e.g., 40-80 °C) change_conditions->increase_temp increase_equiv Increase Equivalents of Coupling Agent or Acid change_conditions->increase_equiv success Reaction Successful acyl_halide->success t3p->success edc_dmap->success change_base->success change_solvent->success increase_temp->success increase_equiv->success

A logical workflow for troubleshooting difficult amide couplings.

Key Troubleshooting Steps:

  • Re-evaluate Reagents: Ensure all reagents (carboxylic acid, aminopyridine, coupling agent, base, and solvent) are pure and anhydrous. Moisture can hydrolyze activated intermediates.

  • Change Coupling Strategy:

    • Acyl Halides: Converting the carboxylic acid to a more reactive acyl chloride (using agents like thionyl chloride or oxalyl chloride) can often drive the reaction to completion with poorly nucleophilic amines.[4]

    • T3P® (Propylphosphonic Anhydride): This reagent is known to be effective for difficult couplings and has a favorable safety profile.[4]

    • EDC/DMAP/HOBt: As shown in Table 1, this combination can be highly effective.[1] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[1]

  • Optimize Reaction Conditions:

    • Base: The choice and amount of base are critical. A hindered, non-nucleophilic base like DIPEA is standard, but others like triethylamine (Et₃N) or N-methylmorpholine (NMM) may work better for specific substrates.

    • Solvent: Aprotic polar solvents like DMF or acetonitrile (ACN) are common. Sometimes, less polar solvents like dichloromethane (DCM) can be effective.

    • Temperature: While many couplings are run at room temperature, heating the reaction (e.g., to 80 °C) can overcome the activation energy barrier for sluggish systems.[6]

    • Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent can help drive the reaction forward.

Q4: What is the underlying mechanism of activation and potential side reactions?

Understanding the reaction pathway helps in troubleshooting. Most modern coupling reagents work by activating the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine.

G Amide Coupling Mechanism & Potential Pitfalls with Aminopyridines RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActiveEster + Base CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActiveEster + Base Aminopyridine 2-Aminopyridine SideProduct Side Reaction (e.g., Reagent Chelation, N-Pyridine Acylation) Aminopyridine->SideProduct Undesired Pathway DesiredAmide Desired Amide Product ActiveEster->DesiredAmide + Aminopyridine (Slow Nucleophilic Attack) ActiveEster->SideProduct Undesired Pathway

The desired reaction pathway versus potential side reactions.

The key challenge is that the nucleophilic attack by the aminopyridine on the activated intermediate is often the slow, rate-limiting step. This allows time for side reactions to occur, such as the decomposition of the activated ester or undesired interactions with the aminopyridine's pyridine nitrogen.

Key Experimental Protocols

General Protocol for HATU-mediated Amide Coupling with Aminopyridines

This protocol is a starting point and may require optimization.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, 5-10 mL per mmol of acid).

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 equivalents).[2]

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.[2]

  • Amine Addition: Add the aminopyridine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. If no significant conversion is observed after 2-4 hours, consider slowly raising the temperature to 40-60 °C.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]

Protocol for EDC/DMAP/HOBt Coupling with Electron-Deficient Amines[1][6]

This method has shown high efficacy for challenging substrates.

  • Preparation: To a solution of the carboxylic acid (1.0 equivalent) in acetonitrile (ACN), add the aminopyridine (1.0 equivalent), EDC (1.0 equivalent), DMAP (1.0 equivalent), and a catalytic amount of HOBt (0.1 equivalents).

  • Base Addition: Add DIPEA (5.0 equivalents) to the mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Follow the standard aqueous workup and purification procedures as described in the HATU protocol.

References

Technical Support Center: Optimization of N-Alkylation of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of (2-Aminopyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of this compound?

A1: The main challenges stem from the presence of multiple nucleophilic sites: the exocyclic amino group (-NH₂), the pyridine ring nitrogen, and the hydroxyl group (-OH) of the methanol substituent. This can lead to a mixture of products, including N-alkylation at the amino group (desired), alkylation of the pyridine nitrogen to form a pyridinium salt, O-alkylation of the hydroxyl group, and di-alkylation at the amino group.[1][2]

Q2: Which nitrogen is more nucleophilic in 2-aminopyridine derivatives?

A2: In 2-aminopyridine, the exocyclic amino group is generally more nucleophilic and reactive towards alkylating agents than the endocyclic pyridine nitrogen. However, the reaction's regioselectivity can be highly dependent on the specific reaction conditions, including the choice of solvent, base, and alkylating agent.[2]

Q3: What are common side reactions to be aware of?

A3: The most common side reactions include:

  • Over-alkylation: Formation of the di-alkylated product at the amino group.[3]

  • Pyridinium Salt Formation: Alkylation of the pyridine ring nitrogen.

  • O-Alkylation: Alkylation of the hydroxymethyl group.

  • Reaction with Solvent: Some solvents, like DMF, can decompose in the presence of a strong base at high temperatures, leading to side products.

Q4: How can I favor mono-N-alkylation at the amino group?

A4: To favor mono-N-alkylation, you can:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.[3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture.

  • Lower Temperature: Running the reaction at a lower temperature can help control reactivity and improve selectivity.[3]

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., chlorides instead of iodides) may offer better control.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete deprotonation of the amino group. 2. Low reactivity of the alkylating agent. 3. Inappropriate solvent. 4. Reaction temperature is too low. 5. Impure or wet reagents/solvents.1. Use a stronger base (e.g., NaH, KOtBu) or a more effective base for this substrate (e.g., Cs₂CO₃). 2. Switch to a more reactive alkylating agent (I > Br > Cl). Consider adding a catalytic amount of NaI or KI if using a bromide or chloride. 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. 4. Gradually increase the reaction temperature while monitoring for side product formation. 5. Ensure all reagents and solvents are pure and anhydrous, and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products (Low Selectivity) 1. Over-alkylation: The mono-alkylated product is more nucleophilic than the starting material. 2. Pyridinium Salt Formation: The pyridine nitrogen is competing for the alkylating agent. 3. O-Alkylation: The hydroxyl group is reacting.1. Use a stoichiometric amount or a slight excess of the aminopyridine. Add the alkylating agent dropwise. Lower the reaction temperature. 2. Use less polar solvents or protect the amino group (e.g., with a Boc group) to direct alkylation. Certain catalytic systems can also enhance selectivity for the amino group. 3. Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before N-alkylation.
Starting Material Remains Unchanged 1. Insufficiently strong base. 2. Reaction conditions are too mild (low temperature, short reaction time). 3. Deactivated starting material or alkylating agent.1. Switch to a stronger base. 2. Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS. 3. Check the purity and integrity of your starting materials.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical starting conditions for the N-alkylation of aminopyridines, which can be adapted for this compound.

Table 1: Direct N-Alkylation with Alkyl Halides

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Benzyl BromideK₂CO₃DMF60-804-2470-90
2Methyl IodideNaHTHF0 to RT2-665-85
3Ethyl BromideCs₂CO₃Acetonitrile701675-95
4Propyl IodideKOtBuDMSORT to 503-860-80

Table 2: Reductive Amination with Carbonyl Compounds

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCERT2-1680-95
2AcetoneNaBH₄ / Acetic AcidMethanol0 to RT4-1270-85
3CyclohexanoneH₂ / Pd/CEthanolRT6-2475-90

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide using K₂CO₃/DMF

This protocol describes a general method for the mono-N-alkylation of this compound using an alkyl halide and potassium carbonate.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5-2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.05-1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde/Ketone

This protocol details the N-alkylation via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM or DCE (0.1-0.2 M).

  • Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizations

Experimental_Workflow_Direct_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound and Base in DMF add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide Stir 30 min heat Heat to 60-80 °C add_alkyl_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Quench with Water monitor->quench Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure N-Alkylated Product purify->end Isolate Product

Caption: Workflow for Direct N-Alkylation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield? cause1 Incomplete Deprotonation start->cause1 Yes cause2 Low Reactivity start->cause2 Yes cause3 Poor Conditions start->cause3 Yes sol1 Use Stronger/More Effective Base cause1->sol1 sol2 Use More Reactive Alkylating Agent / Additive (NaI) cause2->sol2 sol3 Optimize Solvent, Temperature, and Time cause3->sol3 end Improved Yield sol1->end Re-run Reaction sol2->end Re-run Reaction sol3->end Re-run Reaction

Caption: Troubleshooting Logic for Low Yield.

References

Side reactions to consider in the synthesis of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (2-Aminopyridin-4-yl)methanol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are reported for the preparation of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two common pathways include:

  • Route 1: From 2-Amino-4-methylpyridine. This multi-step process typically involves the protection of the amino group, followed by oxidation of the methyl group to a carboxylic acid, esterification, and finally reduction of the ester to the desired alcohol.[1]

  • Route 2: From 2-Chloroisonicotinic acid. This route involves the esterification of the carboxylic acid, followed by reduction to 2-chloropyridine-4-methanol, and finally, amination to replace the chlorine atom with an amino group.[1]

Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What could it be?

A2: A common side reaction in the synthesis of aminopyridine derivatives is dimerization.[2][3][4] This can occur through various mechanisms, including oxidative coupling or photochemical reactions.[2][5] The resulting dimers will have a significantly higher molecular weight than the target compound and can complicate purification.

Q3: My N-alkylation step is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A3: Over-alkylation is a frequent issue when reacting the amino group of 2-aminopyridines.[6][7][8] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. To favor mono-alkylation, consider the following:

  • Use of a protecting group: Temporarily protecting the amino group can prevent over-alkylation.

  • Control of stoichiometry: Using a limited amount of the alkylating agent can help minimize the formation of the di-alkylated product.

  • Alternative alkylation methods: Methods like reductive amination or the use of specific N-aminopyridinium salts have been developed to achieve selective mono-alkylation.[9][10]

Q4: During the oxidation of the methyl group in 2-amino-4-methylpyridine, I am getting low yields and a complex mixture of products. What side reactions should I consider?

A4: The oxidation of a methyl group on a pyridine ring can be challenging and may lead to several side products. Besides the desired carboxylic acid, potential side reactions include:

  • N-Oxide formation: The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide.

  • Over-oxidation: The desired carboxylic acid can potentially undergo further oxidation under harsh conditions, leading to degradation of the pyridine ring.

  • Incomplete oxidation: The reaction may stop at the aldehyde stage, resulting in a mixture of the starting material, aldehyde, and carboxylic acid.

Q5: What are potential side reactions involving the hydroxyl group of this compound?

A5: The primary alcohol functional group in the target molecule can also undergo side reactions, particularly under conditions used for modifying the amino group or the pyridine ring. These include:

  • O-alkylation: If alkylating agents are present, the hydroxyl group can be alkylated to form an ether.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

  • Esterification: In the presence of acidic catalysts and carboxylic acids or their derivatives, the alcohol can form an ester.

Troubleshooting Guides

Troubleshooting Table for Common Synthesis Issues
Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction; formation of multiple side products; purification losses.Monitor reaction progress by TLC or LC-MS to determine optimal reaction time. Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions. Optimize purification method (e.g., column chromatography, recrystallization).
Presence of Dimeric Byproducts Oxidative conditions; exposure to light (photochemical dimerization).Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Formation of N,N-dialkylated Product High reactivity of the mono-alkylated intermediate; excess alkylating agent.Use a 1:1 stoichiometry of the amine to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. Consider using a protecting group strategy for the amino group.
Incomplete Reduction of Ester/Carboxylic Acid Insufficient reducing agent; deactivated reducing agent; low reaction temperature.Increase the equivalents of the reducing agent (e.g., LiAlH4, NaBH4). Ensure the reducing agent is fresh and active. Increase the reaction temperature or prolong the reaction time.
Formation of Pyridine N-oxide Use of strong oxidizing agents.Choose a milder or more selective oxidizing agent. Control the reaction temperature carefully.

Experimental Protocols

Protocol for Minimizing Dimerization during Synthesis

This protocol outlines the general steps to minimize the formation of dimeric byproducts during the synthesis of this compound, particularly when oxidative steps are involved.

  • Solvent and Reagent Preparation:

    • Degas all solvents (e.g., by bubbling with nitrogen or argon for 15-30 minutes) prior to use to remove dissolved oxygen.

    • Use freshly opened or purified reagents to avoid peroxides or other oxidizing impurities.

  • Reaction Setup:

    • Assemble the reaction glassware and flame-dry it under vacuum or flush thoroughly with an inert gas.

    • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Reaction Execution:

    • Dissolve the starting materials in the degassed solvent under an inert atmosphere.

    • Add reagents dropwise, especially if the reaction is exothermic.

    • If the reaction is sensitive to light, wrap the reaction flask with aluminum foil.

  • Work-up and Purification:

    • Quench the reaction carefully, keeping the temperature low if necessary.

    • Perform extractions and other work-up steps as quickly as possible to minimize exposure to air.

    • Use degassed solvents for chromatography if the product is particularly sensitive to oxidation.

Visualizations

Diagram of Synthetic Pathways and Potential Side Reactions

Synthesis_Side_Reactions cluster_route1 Route 1: From 2-Amino-4-methylpyridine cluster_route2 Route 2: From 2-Chloroisonicotinic acid cluster_side_reactions Potential Side Reactions 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Protected Amine Protected Amine 2-Amino-4-methylpyridine->Protected Amine Protection N-Oxide Formation N-Oxide Formation 2-Amino-4-methylpyridine->N-Oxide Formation Carboxylic Acid Derivative Carboxylic Acid Derivative Protected Amine->Carboxylic Acid Derivative Oxidation Over-alkylation Over-alkylation Protected Amine->Over-alkylation If deprotected Ester Derivative Ester Derivative Carboxylic Acid Derivative->Ester Derivative Esterification This compound This compound Ester Derivative->this compound Reduction & Deprotection Incomplete Reduction Incomplete Reduction Ester Derivative->Incomplete Reduction Dimerization Dimerization This compound->Dimerization O-alkylation O-alkylation This compound->O-alkylation 2-Chloroisonicotinic acid 2-Chloroisonicotinic acid 2-Chloroisonicotinate 2-Chloroisonicotinate 2-Chloroisonicotinic acid->2-Chloroisonicotinate Esterification 2-Chloropyridine-4-methanol 2-Chloropyridine-4-methanol 2-Chloroisonicotinate->2-Chloropyridine-4-methanol Reduction 2-Chloropyridine-4-methanol->this compound Amination

Caption: Synthetic routes and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Identify Issue Identify Issue Start->Identify Issue Low Yield Low Yield Identify Issue->Low Yield e.g., <50% Unexpected Byproduct Unexpected Byproduct Identify Issue->Unexpected Byproduct e.g., Dimer Incomplete Reaction Incomplete Reaction Identify Issue->Incomplete Reaction e.g., Starting material remains Analyze Reaction Analyze Reaction Low Yield->Analyze Reaction Unexpected Byproduct->Analyze Reaction Incomplete Reaction->Analyze Reaction Optimize Conditions Optimize Conditions Analyze Reaction->Optimize Conditions Adjust temp, time, reagents Modify Workup Modify Workup Analyze Reaction->Modify Workup Change purification Re-run Experiment Re-run Experiment Optimize Conditions->Re-run Experiment Modify Workup->Re-run Experiment

Caption: A logical workflow for troubleshooting synthesis.

References

Catalyst selection and optimization for (2-Aminopyridin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the synthesis of (2-Aminopyridin-4-yl)methanol, a key intermediate for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2-chloroisonicotinic acid and methyl 2-aminoisonicotinate. The choice of starting material will dictate the synthetic route and the catalysts required.

Q2: What are the primary synthetic routes to produce this compound?

A2: The two primary routes are:

  • A multi-step synthesis starting from 2-chloroisonicotinic acid, which involves esterification, reduction, and a final copper-catalyzed ammonolysis.[1]

  • A direct reduction of methyl 2-aminoisonicotinate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Q3: Which catalysts are recommended for the ammonolysis of 2-chloropyridine-4-methanol?

A3: Copper-based catalysts are preferred for the ammonolysis step. These can include cuprous chloride, cuprous bromide, cuprous iodide, copper powder, copper chloride, copper bromide, copper iodide, or copper nitrate.[1] The use of a copper catalyst is advantageous as it can often be recycled, reducing production costs.[1]

Q4: What are the typical reaction conditions for the copper-catalyzed ammonolysis?

A4: The reaction is typically carried out in a reactor under pressure. Preferred conditions are a reaction pressure of 10 atm and a temperature of 130°C, with a reaction time of 18-20 hours.[1]

Troubleshooting Guides

Route 1: Synthesis from 2-Chloroisonicotinic Acid

This pathway involves three main stages: esterification, reduction, and ammonolysis.

Experimental Workflow: Synthesis from 2-Chloroisonicotinic Acid

cluster_esterification Esterification cluster_reduction Reduction cluster_ammonolysis Ammonolysis 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic_Acid Esterification_Reaction Esterification 2-Chloroisonicotinic_Acid->Esterification_Reaction Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Esterification_Reaction Alcohol Alcohol Alcohol->Esterification_Reaction 2-Chloroisonicotinate 2-Chloroisonicotinate Esterification_Reaction->2-Chloroisonicotinate Reduction_Reaction Reduction 2-Chloroisonicotinate->Reduction_Reaction Reducing_Agent Sodium Borohydride Reducing_Agent->Reduction_Reaction Reduction_Catalyst e.g., LiCl, ZnCl2 Reduction_Catalyst->Reduction_Reaction 2-Chloropyridine-4-methanol 2-Chloropyridine-4-methanol Reduction_Reaction->2-Chloropyridine-4-methanol Ammonolysis_Reaction Ammonolysis 2-Chloropyridine-4-methanol->Ammonolysis_Reaction Ammonia_Water Ammonia_Water Ammonia_Water->Ammonolysis_Reaction Copper_Catalyst Copper_Catalyst Copper_Catalyst->Ammonolysis_Reaction Final_Product This compound Ammonolysis_Reaction->Final_Product

Caption: Workflow for the synthesis of this compound from 2-chloroisonicotinic acid.

Issue 1: Low yield in the reduction of 2-chloroisonicotinate.

  • Possible Cause: The reducing power of sodium borohydride may be insufficient on its own.

  • Troubleshooting Step: Add a catalyst to enhance the reducing power of sodium borohydride. Suitable catalysts include lithium chloride, zinc chloride, aluminum trichloride, or calcium chloride.[1] The molar ratio of the catalyst to sodium borohydride is preferably in the range of 0.1:1 to 1:1.[1]

Issue 2: Incomplete ammonolysis reaction.

  • Possible Cause: Suboptimal reaction conditions or reactant ratios.

  • Troubleshooting Steps:

    • Temperature and Pressure: Ensure the reaction is heated to 110-150°C and the pressure is maintained between 6-13 atm.[1] The optimal conditions are often around 130°C and 10 atm.[1]

    • Reaction Time: The reaction should be allowed to proceed for 15-20 hours.[1]

    • Reactant Ratios: The weight ratio of ammonia water to 2-chloropyridine-4-methanol should be between 3:1 and 18:1, with a more preferable ratio of 5:1.[1] The weight ratio of the copper catalyst to 2-chloropyridine-4-methanol should be between 0.05 and 0.7, with a more preferable ratio of 0.1.[1]

Table 1: Recommended Reaction Parameters for Ammonolysis

ParameterRecommended RangeOptimal Value
Temperature110-150°C130°C
Pressure6-13 atm10 atm
Reaction Time15-20 hours18-20 hours
Ammonia water : 2-chloropyridine-4-methanol (w/w)3-18 : 15 : 1
Copper catalyst : 2-chloropyridine-4-methanol (w/w)0.05-0.7 : 10.1 : 1
Route 2: Synthesis from Methyl 2-Aminoisonicotinate

This route involves the direct reduction of the ester to an alcohol.

Experimental Workflow: Synthesis from Methyl 2-Aminoisonicotinate

cluster_reduction Reduction Methyl_2-aminoisonicotinate Methyl_2-aminoisonicotinate Reduction_Reaction Reduction Methyl_2-aminoisonicotinate->Reduction_Reaction LiAlH4 Lithium Aluminum Hydride LiAlH4->Reduction_Reaction Anhydrous_THF Anhydrous THF Anhydrous_THF->Reduction_Reaction Quenching Quenching (Cooling Water) Reduction_Reaction->Quenching Filtration_Concentration Filtration & Concentration Quenching->Filtration_Concentration Final_Product This compound Filtration_Concentration->Final_Product

Caption: Workflow for the synthesis of this compound from methyl 2-aminoisonicotinate.

Issue 3: Difficulty in controlling the exothermic reaction with Lithium Aluminum Hydride (LiAlH₄).

  • Possible Cause: Rapid addition of the ester to the LiAlH₄ solution.

  • Troubleshooting Step: The solution of methyl 2-aminoisonicotinate in anhydrous tetrahydrofuran (THF) should be added slowly to the stirred slurry of LiAlH₄ in anhydrous THF.[2] Maintaining a controlled addition rate is crucial for managing the reaction's exothermicity.

Issue 4: Low product yield after workup.

  • Possible Cause: Inefficient quenching of the reaction or loss of product during filtration.

  • Troubleshooting Steps:

    • Quenching: The reaction should be quenched by the careful and slow addition of cooling water after the reaction is complete.[2]

    • Filtration and Washing: The precipitate formed after quenching should be collected by filtration and washed thoroughly with THF (e.g., 300 mL) to ensure all the product is recovered from the solid.[2] The filtrates should then be combined for concentration.[2]

Experimental Protocols

Protocol 1: Reduction of Methyl 2-Aminoisonicotinate [2]

  • Dissolve 26 g of lithium aluminum hydride in 800 mL of anhydrous tetrahydrofuran (THF).

  • Under stirring, slowly add a solution of 103 g of methyl 2-aminoisonicotinate dissolved in 600 mL of anhydrous THF.

  • Heat the resulting slurry to reflux for 3 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of cooling water.

  • Collect the precipitate by filtration and wash it with 300 mL of THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Recrystallize the residue from benzene to obtain the final product. The expected yield is approximately 73%.[2]

References

Technical Support Center: Overcoming Low Yields in Buchwald-Hartwig Amination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Buchwald-Hartwig amination of pyridine derivatives. The following question-and-answer guides, data tables, and experimental protocols address common challenges to help improve reaction yields and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a pyridine derivative resulting in low to no yield?

Low yields in the amination of pyridine derivatives are often due to a combination of factors, the most significant of which is catalyst poisoning.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation and a stalled reaction.[1][2] Other common causes include suboptimal choice of ligand, base, or solvent, as well as impure reagents and insufficient exclusion of air and moisture.[1]

Q2: What are the most effective ligands for the amination of pyridine substrates?

Bulky, electron-rich phosphine ligands are essential to shield the palladium center from the coordinating pyridine nitrogen.[3] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series have demonstrated success in these challenging couplings.[3][4] Bidentate ligands such as Xantphos can also be effective, particularly in achieving high regioselectivity with dihalopyridines.

Q3: How do I select the appropriate base for my reaction?

The choice of base is critical and depends on the substrate's sensitivity and the desired reaction rate.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that often leads to higher reaction rates at lower temperatures.[2] However, it is not compatible with base-sensitive functional groups like esters and nitro groups.[5]

  • Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[2][6] These bases may require higher reaction temperatures and longer reaction times to achieve good conversion.[2] The solubility of the base is also a key consideration, with Cs₂CO₃ being favored for its good solubility in many organic solvents.[6]

Q4: What are the signs of catalyst decomposition, and how can it be prevented?

A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[1] This indicates that the palladium has fallen out of the catalytic cycle. To prevent this, avoid excessively high reaction temperatures (typically above 120 °C) and ensure the reaction is conducted under a strictly inert atmosphere, as oxygen can deactivate the catalyst.[1]

Q5: How can I minimize the formation of the hydrodehalogenation side product?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[4] This can be minimized by:

  • Ligand Choice: Employing bulky, electron-rich ligands that promote the desired reductive elimination step over competing pathways.[4]

  • Reagent Purity: Using a high-purity, anhydrous base and ensuring scrupulously dry reaction conditions, as trace water can contribute to this side reaction.[4]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired C-N bond formation.[4]

Troubleshooting Guides

Issue 1: Low to No Conversion

If you are observing poor conversion of your starting materials, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_catalyst 1. Check Catalyst Activity start->check_catalyst check_conditions 2. Verify Reaction Conditions check_catalyst->check_conditions If catalyst is active catalyst_poisoning Catalyst Poisoning by Pyridine-N? check_catalyst->catalyst_poisoning ligand_choice Suboptimal Ligand? check_catalyst->ligand_choice check_reagents 3. Assess Reagent Quality check_conditions->check_reagents If conditions are correct inert_atmosphere Inert Atmosphere Compromised? check_conditions->inert_atmosphere temperature Incorrect Temperature? check_conditions->temperature screen_params 4. Systematic Parameter Screen check_reagents->screen_params If reagents are pure reagent_purity Impure Reagents/Solvent? check_reagents->reagent_purity base_solubility Base Insoluble? check_reagents->base_solubility end Optimized Reaction screen_params->end catalyst_poisoning->screen_params Use bulky ligand ligand_choice->screen_params Screen different ligands inert_atmosphere->check_reagents Improve inert technique temperature->screen_params Optimize temperature reagent_purity->screen_params Purify/replace reagents base_solubility->screen_params Change base or solvent

Caption: A logical workflow for troubleshooting low conversion.

Issue 2: Regioselectivity in Dihalopyridines

Achieving regioselective amination of dihalopyridines, such as 2,4-dichloropyridine, can be challenging. Generally, the 2-position is more reactive than the 4-position due to electronic effects from the ring nitrogen.[4]

Decision Tree for Regioselective Amination

start Regioselectivity in Dihalopyridines c2_activation C2 position is generally more activated start->c2_activation catalyst_control Catalyst/Ligand Selection c2_activation->catalyst_control temp_control Temperature Control catalyst_control->temp_control Use Xantphos-based catalyst for C2 selectivity c2_selective C2-Selective Amination temp_control->c2_selective Lower temperature for higher selectivity c4_amination Subsequent C4 Amination c2_selective->c4_amination Higher temperature for second amination

Caption: A decision tree for achieving regioselective amination.

Data Presentation

The following tables provide a summary of reaction conditions and yields for the Buchwald-Hartwig amination of various pyridine derivatives. This data can serve as a starting point for reaction optimization.

Table 1: Ligand and Base Effects on the Amination of 2-Chloropyridine

AmineLigandBaseSolventTemp (°C)Yield (%)
AnilineXPhosNaOtBuToluene10092
MorpholineRuPhosCs₂CO₃Dioxane11088
n-HexylamineBrettPhosLHMDSTHF8075
IndoleDavePhosK₃PO₄Toluene11085

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Table 2: Solvent Effects on the Amination of 3-Bromopyridine with Aniline

LigandBaseSolventTemp (°C)Yield (%)
XantphosCs₂CO₃Toluene11095
XantphosCs₂CO₃Dioxane10091
XantphosCs₂CO₃THF8078
XantphosCs₂CO₃DMF10065

Note: Toluene and dioxane are generally the preferred solvents for this transformation.[7]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Halopyridine

This protocol provides a general procedure that can be adapted for various halopyridines and amines.

Materials:

  • Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the halopyridine, amine, base, palladium precatalyst, and phosphine ligand.

  • Seal the Schlenk tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for the Amination of 2-Bromopyridine with a Volatile Amine

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-bromopyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Buchwald-Hartwig Catalytic Cycle and Pyridine Inhibition

pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Py-X catalyst_poisoning Catalyst Poisoning pd0->catalyst_poisoning Pyridine Substrate pd_complex L-Pd(II)(Py-X)(Amine) oxidative_addition->pd_complex Amine deprotonation Deprotonation pd_complex->deprotonation Base amido_complex L-Pd(II)(Py)(Amido) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Aminopyridine) reductive_elimination->product pyridine_coordination Pyridine Coordination catalyst_poisoning->pyridine_coordination

Caption: The Buchwald-Hartwig catalytic cycle with the pyridine inhibition pathway.

References

Stability of (2-Aminopyridin-4-yl)methanol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2-Aminopyridin-4-yl)methanol under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under different pH conditions?

Based on the structure of this compound, the primary sites susceptible to degradation are the aminopyridine ring and the methanol group. Under acidic or basic conditions, the compound may undergo reactions such as oxidation of the amino group or the pyridine ring nitrogen. The hydroxymethyl group could also be susceptible to oxidation. It is crucial to conduct forced degradation studies to identify the specific degradation products.[1][2]

Q2: How does pH influence the stability of this compound?

The pH of a solution can significantly impact the stability of pyridine-containing compounds.[3][4][5] For this compound, extreme pH conditions (highly acidic or basic) are likely to accelerate degradation. The protonation state of the amino group and the pyridine nitrogen is pH-dependent, which can alter the molecule's electron density and susceptibility to nucleophilic or electrophilic attack. Generally, neutral or near-neutral pH conditions are expected to be where the compound is most stable.

Q3: What are the recommended storage conditions for this compound solutions at different pH values?

For long-term storage, it is recommended to store solutions at 2-8°C, protected from light.[1] Given that stability is pH-dependent, for experimental purposes, it is advisable to prepare fresh solutions before use, especially if the solution is at an acidic or basic pH. If long-term storage of solutions at specific pH values is necessary, a stability study should be performed to determine the rate of degradation under those conditions.

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause: These unexpected peaks may represent degradation products. The compound might be degrading in the formulation, during sample preparation, or under the analytical conditions.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvent is appropriate and that the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) for extended periods.

    • Perform Forced Degradation: Intentionally degrade the compound under controlled acidic, basic, and oxidative stress to see if the unexpected peaks match the retention times of the resulting degradation products.[1] This will help in confirming their identity.

    • Method Validation: Ensure your analytical method is validated and stability-indicating, meaning it can separate the parent compound from its degradation products.[6]

Issue 2: The purity of my this compound sample is decreasing over time when stored in solution.

  • Possible Cause: The compound is degrading under the current storage conditions (e.g., pH, temperature, light exposure).

  • Troubleshooting Steps:

    • Re-evaluate Storage Conditions: Store the solution at a lower temperature (e.g., 2-8°C) and protect it from light.[1]

    • Assess pH of the Solution: The pH of the solvent could be contributing to the degradation. Consider using a buffered solution at a neutral pH if compatible with your experimental design.

    • Prepare Fresh Solutions: For critical experiments, it is always best to prepare solutions fresh.[1]

Detailed Experimental Protocols

Forced Degradation Study: Hydrolytic Degradation

This protocol is a general guideline for assessing the stability of this compound under hydrolytic stress at different pH values.[1][6][7]

Materials:

  • This compound

  • Acetonitrile or Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Follow the same incubation and sampling procedure as for acid and base hydrolysis.

  • Sample Analysis:

    • Analyze all samples (including a non-degraded control at time 0) by a validated, stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Data Presentation

The results from the forced degradation study can be summarized in a table for easy comparison. The following is an example template with hypothetical data.

Stress ConditionTime (hours)This compound Assay (%)Number of Degradation ProductsMajor Degradation Product (% Area)
0.1 M HCl (60°C) 0100.00-
295.212.5
490.124.8, 1.1
882.528.9, 2.3
2465.7315.3, 5.1, 1.9
0.1 M NaOH (60°C) 0100.00-
298.111.2
496.512.1
892.324.5, 0.9
2485.428.2, 2.7
Water (60°C) 0100.00-
2499.80-

Mandatory Visualization

The following diagram illustrates a typical workflow for a pH stability study.

G Workflow for pH Stability Assessment of this compound cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_incubation 3. Incubation cluster_analysis 4. Analysis cluster_eval 5. Evaluation A Prepare Stock Solution (1 mg/mL in Organic Solvent) B1 Acidic Condition (0.1 M HCl) A->B1 Aliquot B2 Neutral Condition (Water) A->B2 Aliquot B3 Basic Condition (0.1 M NaOH) A->B3 Aliquot C Incubate at Controlled Temperature (e.g., 60°C) B1->C B2->C B3->C D Collect Samples at Time Intervals (0, 2, 4, 8, 24h) C->D E Neutralize Samples (if acidic or basic) D->E F Analyze by Stability-Indicating HPLC Method E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Rate and Pathway G->H

Caption: Workflow for a pH stability study.

References

Technical Support Center: Recrystallization of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-purity recrystallization of (2-Aminopyridin-4-yl)methanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when recrystallizing this compound?

The main challenges arise from the compound's polarity, due to the aminopyridine ring and the hydroxyl group. These features can lead to:

  • Oiling Out: The compound may separate from the solution as a liquid (oil) instead of a solid, especially if the solution is highly concentrated or cooled too quickly.

  • Poor Crystal Quality: Formation of very fine needles or amorphous solid, which can be difficult to filter and may trap impurities.

  • Solvent Selection: Identifying an ideal solvent that provides a significant difference in solubility between high and low temperatures can be challenging due to the compound's polar nature.

Q2: How do I select a suitable solvent for recrystallization?

A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, polar solvents are a good starting point. A mixed-solvent system, combining a "good" solvent (in which the compound is soluble) with a "poor" solvent or "anti-solvent" (in which the compound is insoluble), is often effective.

Q3: My compound has "oiled out." What should I do?

"Oiling out" occurs when the solute precipitates above its melting point, often due to a supersaturated solution or the presence of impurities that lower the melting point. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool much more slowly to encourage crystal nucleation rather than liquid-liquid phase separation.

  • Consider using a different solvent or a mixed-solvent system.

Q4: I am not getting any crystals upon cooling. What could be the issue?

This is a common issue that can be caused by several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the dissolved solute concentration is higher than its equilibrium solubility. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Add a "seed crystal" of the pure compound.

    • Cool the solution in an ice bath to further decrease solubility.

Q5: The recovery yield of my purified product is very low. How can I improve it?

Low recovery can be due to several factors:

  • Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor. Use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time. An ice bath can help maximize crystal formation after the initial cooling to room temperature.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent CategorySolvent ExamplesRationale for Use in Recrystallization
Good Solvents Water, Methanol, EthanolThe high polarity of these solvents makes them effective at dissolving this compound, especially when heated. They are good candidates for single-solvent recrystallization if the solubility decreases significantly upon cooling.
Poor Solvents (Anti-solvents) Hexane, Heptane, Toluene, Diethyl EtherThese non-polar solvents are unlikely to dissolve the polar target compound. They are ideal for use as anti-solvents in a mixed-solvent system to induce precipitation.
Intermediate Solvents Isopropanol, Acetone, Ethyl AcetateThese solvents have intermediate polarity and may be suitable for single-solvent recrystallization or as the "good" solvent in a mixed-solvent system. Their effectiveness should be determined experimentally.
Documented Solvent BenzeneWhile a published procedure mentions recrystallization from benzene, it is a hazardous solvent and should be replaced with safer alternatives like toluene if possible.
Promising Solvent Pairs Ethanol/Water, Methanol/Toluene, Ethanol/HeptaneThese pairs offer a good polarity differential. The compound is dissolved in the hot polar solvent, and the non-polar anti-solvent is added to induce crystallization upon cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol/Heptane)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add heptane dropwise with swirling until a slight cloudiness (turbidity) persists.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a pre-chilled ethanol/heptane mixture.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis start Start with Crude This compound choose_solvent Select Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, HPLC) dry->analyze end High-Purity Product analyze->end Troubleshooting_Recrystallization cluster_no_crystals cluster_oiling cluster_low_yield start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Recovery Yield start->low_yield nc_q1 Is the solution clear? no_crystals->nc_q1 oo_s1 Reheat to redissolve the oil. oiling_out->oo_s1 ly_q1 Was excess solvent used? low_yield->ly_q1 nc_a1_yes Solution is likely not saturated. - Boil off some solvent. - Scratch flask. - Add a seed crystal. nc_q1->nc_a1_yes Yes nc_a1_no Insoluble impurities may be present. - Reheat to dissolve. - Perform hot filtration. nc_q1->nc_a1_no No oo_s2 Add more hot solvent to reduce saturation. oo_s1->oo_s2 oo_s3 Cool the solution very slowly. oo_s2->oo_s3 oo_s4 Consider a different solvent system. oo_s3->oo_s4 ly_a1_yes Minimize solvent in future runs. Concentrate mother liquor to recover more product. ly_q1->ly_a1_yes Yes ly_a1_no Check for premature crystallization during filtration or incomplete cooling. ly_q1->ly_a1_no No

Validation & Comparative

Confirming the Structure of (2-Aminopyridin-4-yl)methanol: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Aminopyridin-4-yl)methanol. Through a comparative approach with structurally related compounds, this guide offers clear, tabulated data and detailed experimental protocols to support the unambiguous structural confirmation of this versatile building block in medicinal chemistry and materials science.

The precise structural elucidation of organic molecules is paramount in drug discovery and development. NMR spectroscopy stands as a cornerstone analytical technique, providing detailed information about the molecular structure of a compound. This guide focuses on the NMR spectral analysis of this compound, a key intermediate in the synthesis of various biologically active molecules. By comparing its ¹H and ¹³C NMR data with those of pyridine, 2-aminopyridine, and 4-(hydroxymethyl)pyridine, we can confidently assign the chemical shifts and confirm the substitution pattern of the pyridine ring.

Comparative ¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ reveals distinct signals corresponding to the protons of the pyridine ring, the aminomethyl group, and the amino group. The chemical shifts are influenced by the electronic effects of the amino and hydroxymethyl substituents.

CompoundH2H3H4H5H6Other ProtonsSolvent
This compound -6.40 (d)-6.46 (s)7.81 (d)4.36 (s, 2H, CH₂), 5.19 (s, 1H, OH), 5.78 (s, 2H, NH₂)DMSO-d₆
Pyridine8.52 (d)7.16 (t)7.54 (t)7.16 (t)8.52 (d)-CDCl₃
2-Aminopyridine-6.49 (d)7.29 (t)6.65 (d)8.00 (d)4.46 (s, 2H, NH₂)CDCl₃
4-(Hydroxymethyl)pyridine8.50 (d)7.27 (d)-7.27 (d)8.50 (d)4.69 (s, 2H, CH₂), 5.40 (s, 1H, OH)CDCl₃

Chemical shifts (δ) are reported in ppm. Multiplicity is indicated as s (singlet), d (doublet), t (triplet).

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the substituent effects.

CompoundC2C3C4C5C6Other CarbonsSolvent
This compound 160.3110.3152.7105.2147.762.3 (CH₂)DMSO-d₆[1]
Pyridine149.9123.5135.7123.5149.9-CDCl₃
2-Aminopyridine158.5108.7137.9113.8148.1-CDCl₃
4-(Hydroxymethyl)pyridine149.5120.9148.1120.9149.562.8 (CH₂)CDCl₃

Chemical shifts (δ) are reported in ppm.

Structural Confirmation Workflow

The logical process for confirming the structure of this compound using NMR data is outlined in the following diagram.

Workflow for NMR-based Structural Confirmation cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation & Comparison cluster_confirmation Confirmation A Prepare Sample (~5-10 mg in ~0.6 mL DMSO-d6) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR: - Chemical Shifts - Integration - Coupling Patterns B->D E Analyze 13C NMR: - Chemical Shifts - Number of Signals C->E F Assign Protons to Structure D->F G Assign Carbons to Structure E->G H Compare with Data of Related Compounds (Pyridine, 2-Aminopyridine, etc.) F->H G->H I Structure Confirmed H->I

References

A Comparative Analysis of the Biological Activities of (2-Aminopyridin-4-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct biological profiles of (2-Aminopyridin-4-yl)methanol, (3-Aminopyridin-4-yl)methanol, and (4-Aminopyridin-3-yl)methanol.

The positional isomerism of functional groups on a pyridine ring can dramatically influence the pharmacological properties of a molecule. This guide provides a comparative overview of the known biological activities of three isomers of aminopyridinylmethanol: this compound, (3-Aminopyridin-4-yl)methanol, and (4-Aminopyridin-3-yl)methanol. While comprehensive biological data is not available for all isomers, this report summarizes the existing research to highlight their distinct profiles and potential therapeutic applications.

Summary of Biological Activities

Of the three isomers, (4-Aminopyridin-3-yl)methanol , also known as 4-AP-3-MeOH, has been the most extensively studied and has demonstrated significant and potent biological activity as a potassium channel blocker. In contrast, publicly available data on the specific biological targets and quantitative activity of This compound and (3-Aminopyridin-4-yl)methanol is limited, with current information primarily indicating their roles as intermediates in pharmaceutical synthesis.

CompoundCommon NamePrimary Biological ActivityQuantitative Data
(4-Aminopyridin-3-yl)methanol 4-AP-3-MeOHPotassium Channel BlockerEffective concentration for restoring axonal conduction: 0.01 µM - 0.1 µM
This compound -Used as a pharmaceutical intermediate[1]No specific biological activity data available.
(3-Aminopyridin-4-yl)methanol -Building block for pharmaceuticals targeting neurological disorders[2]No specific biological activity data available.

In-Depth Analysis of (4-Aminopyridin-3-yl)methanol Activity

(4-Aminopyridin-3-yl)methanol has emerged as a potent modulator of neuronal function through its action as a potassium channel blocker. Research has shown its efficacy in restoring axonal conduction in preclinical models of spinal cord injury and multiple sclerosis.[3][4] This activity is attributed to its ability to block voltage-gated potassium channels that become exposed in demyelinated or damaged axons, thereby prolonging the action potential and enabling nerve impulse propagation.

The therapeutic potential of this isomer is underscored by its high potency, with effective concentrations for restoring impulse conduction in stretched spinal cords observed in the range of 0.01 µM to 0.1 µM.

Signaling Pathway: Restoration of Axonal Conduction

The mechanism by which (4-Aminopyridin-3-yl)methanol restores axonal conduction is centered on its interaction with voltage-gated potassium channels (Kv). In a damaged or demyelinated neuron, the exposure of these channels leads to an excessive efflux of potassium ions (K+), which shortens the action potential and can lead to conduction failure. By blocking these channels, the compound prevents this premature repolarization, allowing the action potential to propagate along the axon.

G cluster_0 Normal Axon cluster_1 Demyelinated Axon cluster_2 Treated Demyelinated Axon Node_of_Ranvier_1 Node of Ranvier Action_Potential_1 Action Potential Propagation Node_of_Ranvier_1->Action_Potential_1 Saltatory Conduction Myelin_Sheath_1 Myelin Sheath K_Channels_Covered K+ Channels (Covered) Myelin_Sheath_1->K_Channels_Covered Exposed_K_Channels Exposed K+ Channels K_Efflux K+ Efflux Exposed_K_Channels->K_Efflux Compound (4-Aminopyridin-3-yl)methanol Conduction_Block Conduction Block K_Efflux->Conduction_Block Blocked_K_Channels Blocked K+ Channels Compound->Blocked_K_Channels Inhibits Restored_Conduction Restored Conduction Blocked_K_Channels->Restored_Conduction Demyelinated_Axon Axon Demyelination Demyelinated_Axon->Exposed_K_Channels G Start Start Isolate_SC Isolate Spinal Cord Strips Start->Isolate_SC Mount_Chamber Mount in Sucrose Gap Chamber Isolate_SC->Mount_Chamber Record_Baseline Record Baseline CAP Mount_Chamber->Record_Baseline Induce_Injury Induce Mechanical Injury Record_Baseline->Induce_Injury Record_Post_Injury Record Post-Injury CAP Induce_Injury->Record_Post_Injury Apply_Compound Apply (4-Aminopyridin-3-yl)methanol Record_Post_Injury->Apply_Compound Record_Treatment Record CAP during Treatment Apply_Compound->Record_Treatment Analyze_Data Analyze CAP Recovery Record_Treatment->Analyze_Data End End Analyze_Data->End

References

In Vitro Antifungal Efficacy of 4-Aminopiperidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A recent study published in Molecules highlights the promising in vitro antifungal activity of a novel class of 4-aminopiperidine derivatives.[1][2][3][4][5] The research demonstrates that these compounds exhibit potent inhibitory effects against a broad spectrum of clinically relevant fungal pathogens, including various species of Aspergillus and Candida.[1][2][3][4][5] Two compounds in particular, 1-benzyl-N-dodecylpiperidin-4-amine (2b) and N-dodecyl-1-phenethylpiperidin-4-amine (3b) , have emerged as leading candidates, showing antifungal activity comparable or superior to established drugs such as amorolfine and voriconazole.[1][3]

The primary mechanism of action for this new class of antifungals is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][3][4][6] Specifically, these 4-aminopiperidine derivatives are proposed to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase.[1][3][4] This targeted approach disrupts the production of ergosterol, leading to impaired fungal growth and viability.[1][3][4][6]

Comparative Antifungal Activity

The in vitro antifungal activity of the most promising 4-aminopiperidine derivatives was evaluated against a panel of fungal isolates using the standardized broth microdilution method. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible fungal growth, are summarized in the table below.

Fungal Species1-benzyl-N-dodecylpiperidin-4-amine (2b) MIC (µg/mL)N-dodecyl-1-phenethylpiperidin-4-amine (3b) MIC (µg/mL)Amorolfine MIC (µg/mL)Voriconazole MIC (µg/mL)
Candida spp.
C. albicans2–41–41–4≤0.03–0.125
C. glabrata2–81–42–80.125–1
C. krusei4240.25
C. parapsilosis1–21–21–2≤0.03
Aspergillus spp.
A. fumigatus2–81–84–80.25–1
A. flavus4441
A. niger4441
A. terreus2240.5

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the 4-aminopiperidine derivatives was determined using the broth microdilution method according to the guidelines of the European Committee on Antifungal Susceptibility Testing (EUCAST).[1]

  • Inoculum Preparation: Fungal isolates were subcultured on an appropriate agar medium to obtain fresh, mature cultures. A suspension of fungal conidia or yeast cells was prepared in sterile saline containing 0.1% Tween 20. The suspension was adjusted to a final inoculum concentration of 1 x 105 to 2.5 x 105 colony-forming units per milliliter (CFU/mL).

  • Microdilution Plate Preparation: The antifungal compounds were serially diluted in RPMI 1640 medium supplemented with 2% glucose. One hundred microliters of each dilution were added to the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: One hundred microliters of the prepared fungal inoculum were added to each well of the microtiter plate. The plates were incubated at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that resulted in a complete inhibition of visible growth (for Aspergillus spp.) or a significant reduction in growth (for Candida spp.) compared to the growth control.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the research process and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_evaluation In Vitro Evaluation start N-substituted 4-piperidone derivatives reductive_amination Reductive Amination (Sodium triacetoxyborohydride) start->reductive_amination amine Appropriate amines amine->reductive_amination library Library of >30 4-aminopiperidines reductive_amination->library screening_model Screening on Yarrowia lipolytica library->screening_model active_compounds Identification of Active Compounds screening_model->active_compounds clinical_isolates Testing on Clinically Relevant Fungal Isolates (Aspergillus spp., Candida spp.) active_compounds->clinical_isolates mic_determination MIC Determination (Broth Microdilution Assay) clinical_isolates->mic_determination comparison Comparison with Amorolfine & Voriconazole mic_determination->comparison end end comparison->end Identification of Lead Candidates (2b and 3b)

Caption: Experimental workflow for the synthesis and in vitro antifungal evaluation of 4-aminopiperidine derivatives.

ergosterol_biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_inhibition Inhibition by 4-Aminopiperidine Derivatives Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p (Azole target) 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Erg11p (Azole target) Fecosterol Fecosterol 14-demethyl-lanosterol->Fecosterol Sterol C14-reductase (Erg24p) Episterol Episterol Fecosterol->Episterol Sterol C8-isomerase (Erg2p) ... ... Episterol->... Ergosterol Ergosterol ...->Ergosterol inhibitor 4-Aminopiperidine Derivatives inhibitor->14-demethyl-lanosterol Inhibits inhibitor->Fecosterol Inhibits

Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibitory action of 4-aminopiperidine derivatives.

References

A Comparative Guide to LC-MS and HPLC Methods for Purity Analysis of (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of (2-Aminopyridin-4-yl)methanol, a key building block in various pharmaceutical compounds. The following sections present detailed experimental protocols and comparative performance data to assist in selecting the most appropriate analytical method.

Experimental Workflow

The general workflow for the purity analysis of this compound using both HPLC-UV and LC-MS involves several key stages, from sample preparation to data analysis. The logical progression of these steps is crucial for obtaining accurate and reproducible results.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis start Weigh this compound Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_uv HPLC-UV Analysis filter->hplc_uv lc_ms LC-MS Analysis filter->lc_ms uv_detection UV Detection hplc_uv->uv_detection ms_detection Mass Spectrometry Detection lc_ms->ms_detection purity_calc Purity Calculation (% Area) uv_detection->purity_calc impurity_id Impurity Identification & Quantification ms_detection->impurity_id end Final Purity Report purity_calc->end impurity_id->purity_calc Provides data for

Figure 1: General workflow for purity analysis.

Comparative Performance of HPLC-UV and LC-MS

The choice between HPLC-UV and LC-MS for purity analysis often depends on the specific requirements of the analysis, such as the need for impurity identification and the desired level of sensitivity. The following table summarizes the key performance parameters for each method, based on established methods for related aminopyridine compounds.

ParameterHPLC-UV MethodLC-MS Method
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Limit of Detection (LOD) ~0.05%~0.005%
Limit of Quantification (LOQ) ~0.15%~0.015%
Linearity (R²) >0.999>0.999
Precision (RSD%) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Impurity Identification Based on retention time relative to standard.Provides molecular weight information for impurity identification.
Specificity Good for known impurities with UV chromophores.High, can distinguish between co-eluting peaks with different masses.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and data analysis.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS are provided below. These protocols are adapted from validated methods for aminopyridine derivatives and are suitable for the purity analysis of this compound.

HPLC-UV Method

This method is designed for the routine purity assessment and quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, then hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

LC-MS Method

This method is ideal for impurity profiling, offering higher sensitivity and the ability to identify unknown impurities.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, then hold for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Further dilute the stock solution with the same diluent to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Logical Relationship of Analytical Method Selection

The decision to use HPLC-UV versus LC-MS is often guided by the stage of drug development and the specific analytical goals. The following diagram illustrates the logical relationship in method selection.

start Purity Analysis of this compound Required decision_impurity_id Is Impurity Identification Required? start->decision_impurity_id lc_ms Utilize LC-MS Method decision_impurity_id->lc_ms Yes decision_sensitivity Is High Sensitivity (<0.1%) Required? decision_impurity_id->decision_sensitivity No report_lcms Generate Impurity Profile and Purity Report lc_ms->report_lcms hplc_uv Utilize HPLC-UV Method report_hplcuv Generate Purity Report hplc_uv->report_hplcuv decision_sensitivity->lc_ms Yes decision_sensitivity->hplc_uv No

Figure 2: Decision tree for analytical method selection.

A Comparative Guide to the Structural Elucidation of (2-Aminopyridin-4-yl)methanol Derivatives: X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of small molecules is a cornerstone of modern drug discovery and development. Understanding the spatial arrangement of atoms is critical for predicting molecular properties, designing effective therapeutics, and ensuring intellectual property protection. While X-ray crystallography remains a gold standard for structural elucidation, a comprehensive approach often involves complementary techniques. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural analysis of (2-Aminopyridin-4-yl)methanol and its derivatives.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry due to its substituted pyridine core, a scaffold present in numerous biologically active molecules. Its structural features, including the amino and hydroxymethyl groups, allow for a variety of intermolecular interactions that are crucial for its crystal packing and biological activity.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in a crystalline solid, offering precise bond lengths, bond angles, and conformational details.

A typical workflow for the structural elucidation of a small molecule like a this compound derivative via X-ray crystallography involves the following steps:

  • Crystallization: Growing high-quality single crystals is the most critical and often the most challenging step. For polar organic molecules like the target compound, several techniques can be employed:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution induces crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

dot

Fig. 1: Experimental workflow for X-ray crystallography.

Alternative Techniques for Structural Elucidation

While X-ray crystallography provides a static picture of the solid-state structure, other techniques offer complementary information about the molecule's behavior in solution and its connectivity.

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. For this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR (DMSO-d₆, δ, ppm): 7.81 (d, 1H), 6.46 (s, 1H), 6.40 (d, 1H), 5.78 (s, 2H), 5.19 (s, 1H), 4.36 (s, 2H).[1] ¹³C NMR (DMSO-d₆, δ, ppm): 160.3, 152.7, 147.7, 110.3, 105.2, 62.3.[1]

Comparison of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental formula, fragmentation pattern
Key Advantage Unambiguous 3D structureInformation about solution-state conformation and dynamicsHigh sensitivity and determination of molecular formula
Key Limitation Requires high-quality single crystalsDoes not provide precise bond lengths and anglesDoes not provide 3D structure

Table 1: Comparison of Structural Elucidation Techniques

Case Study: Structural Data of 2-Aminopyridine Derivatives

While a crystal structure for this compound is not publicly available, the crystallographic data for a closely related derivative, 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, provides valuable insight into the solid-state interactions of this class of compounds.[4]

Parameter2-amino-4-methylpyridin-1-ium salt[4]
Crystal System Triclinic
Space Group P-1
a (Å) 7.176(3)
b (Å) 9.9359(18)
c (Å) 10.716(2)
α (°) 117.528(5)
β (°) 104.792(7)
γ (°) 91.701(7)
Volume (ų) 645.3(3)
Z 2
R-factor 0.031

Table 2: Crystallographic Data for a 2-Aminopyridine Derivative

The crystal packing of this derivative is stabilized by a network of hydrogen bonds, a feature that would also be expected to be prominent in the crystal structure of this compound due to the presence of the amino and hydroxyl groups.

signaling_pathway XRD XRD Structure Structure XRD->Structure Provides Connectivity Connectivity Structure->Connectivity Complements NMR NMR NMR->Connectivity Provides MolecularWeight MolecularWeight Connectivity->MolecularWeight Complements MS MS MS->MolecularWeight Provides MolecularWeight->Structure Complements

References

Rise of a New Guard: Novel 2-Aminopyridine Compounds Show Promising Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of synthetic 2-aminopyridine derivatives is demonstrating significant potential in the fight against microbial resistance. Recent studies highlight the potent and broad-spectrum antimicrobial activity of these compounds, positioning them as promising candidates for future drug development. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The escalating threat of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Among the various heterocyclic compounds explored, 2-aminopyridine derivatives have emerged as a particularly promising scaffold due to their diverse biological activities.[1][2] These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting activity superior to that of conventional antibiotics.

Comparative Antimicrobial Efficacy

Recent research has focused on the synthesis and antimicrobial evaluation of various classes of 2-aminopyridine derivatives, including 2-amino-3-cyanopyridines and Schiff base derivatives. The antimicrobial potency of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

2-Amino-3-cyanopyridine Derivatives

A notable example from this class, compound 2c (a 2-amino-3-cyanopyridine derivative), has demonstrated significant activity against Gram-positive bacteria.[3][4][5] As detailed in the table below, this compound shows particularly low MIC values against Staphylococcus aureus and Bacillus subtilis.[3][4][5]

CompoundClassMicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
2c 2-Amino-3-cyanopyridineS. aureus ATCC 2592339Gentamicin-
B. subtilis ATCC 663339
B. cereus ATCC 1087678
E. faecalis ATCC 4945278
M. luteus ATCC 934178
L. monocytogenes ATCC 15313156

Table 1: Minimum Inhibitory Concentration (MIC) of 2-amino-3-cyanopyridine derivative 2c against various Gram-positive bacteria.[3]

2-Aminopyridine Schiff Base Derivatives and their Metal Complexes

Schiff bases derived from 2-aminopyridine and their metal complexes represent another important class of antimicrobial agents. These compounds have shown variable but sometimes potent activity against both Gram-positive and Gram-negative bacteria. For instance, a Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its Co(II) and Ni(II) complexes were tested against Staphylococcus aureus and Escherichia coli.[6] Interestingly, the Schiff base alone was inactive against S. aureus, but its metal complexes showed activity.[6] The Ni(II) complex, in particular, demonstrated greater activity than the Co(II) complex.[6]

CompoundMicroorganismActivity
Schiff Base (2-aminopyridine + 2-methoxybenzaldehyde)S. aureusNo Activity
E. coliActive
Co(II) ComplexS. aureusActive
E. coliActive
Ni(II) ComplexS. aureusMore Active than Co(II) complex
E. coliMore Active than Co(II) complex

Table 2: Comparative antibacterial activity of a 2-aminopyridine Schiff base and its metal complexes.[6]

Experimental Protocols

The evaluation of the antimicrobial activity of these novel compounds relies on standardized and reproducible experimental protocols. The two most common methods employed are the disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Preparation of Bacterial Inoculum:

  • Isolated colonies of the test microorganism are selected from an overnight culture.

  • The colonies are suspended in sterile saline solution.

  • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a bacterial density of approximately 1-2×10⁸ CFU/mL.[7]

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.

  • Excess fluid is removed by pressing the swab against the inside of the tube.

  • The swab is then streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[7][8]

3. Application of Antimicrobial Disks:

  • Paper disks impregnated with a known concentration of the test compound are placed on the inoculated agar surface using sterile forceps.[9]

  • The disks should be placed at a minimum distance of 24mm from each other.[8]

4. Incubation:

  • The plates are inverted and incubated at a specified temperature (typically 35 ± 2°C) for 16-20 hours.[10][11]

5. Interpretation of Results:

  • The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[8][9]

  • The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of antimicrobial activity.

1. Preparation of Antimicrobial Dilutions:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12][13]

2. Preparation of Bacterial Inoculum:

  • A standardized bacterial suspension is prepared as described for the disk diffusion method.

  • This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

3. Inoculation:

  • A specific volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.[11][14]

  • A positive control well (containing inoculum but no antimicrobial) and a negative control well (containing medium only) are also included.[11]

4. Incubation:

  • The microtiter plate is covered and incubated under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours).[11]

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[11]

Experimental Workflow and Potential Mechanism of Action

The general workflow for the antimicrobial evaluation of novel 2-aminopyridine compounds is depicted below. While the precise signaling pathways for the antimicrobial action of many of these novel compounds are still under investigation, molecular docking studies suggest that they may act by inhibiting essential bacterial enzymes.[5]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of Novel 2-Aminopyridine Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization disk_diffusion Disk Diffusion Assay (Qualitative) characterization->disk_diffusion Test Compounds mic_determination Broth Microdilution (Quantitative MIC) disk_diffusion->mic_determination Active Compounds sar_studies Structure-Activity Relationship (SAR) mic_determination->sar_studies mechanism_studies Mechanism of Action Studies (e.g., Molecular Docking) mic_determination->mechanism_studies toxicity_studies Toxicity Assays sar_studies->toxicity_studies mechanism_studies->toxicity_studies synthesis_mechanism enaminone Enaminone intermediate1 Intermediate I (Knoevenagel Adduct) enaminone->intermediate1 malononitrile Malononitrile malononitrile->intermediate1 primary_amine Primary Amine intermediate2 Intermediate II primary_amine->intermediate2 intermediate1->intermediate2 intermediate3 Intermediate III (Cyclized) intermediate2->intermediate3 aminopyridine 2-Aminopyridine Derivative intermediate3->aminopyridine Aromatization

References

Comparative In Silico ADME/Tox Profile of (2-Aminopyridin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at accelerating early-stage drug discovery, this guide provides a comparative analysis of the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of (2-Aminopyridin-4-yl)methanol and its structural isomers. This objective comparison, supported by data generated from established computational models, offers researchers and drug development professionals critical insights into the pharmacokinetic and safety profiles of these aminopyridine scaffolds.

In the realm of medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence in numerous biologically active compounds. Early assessment of the ADME/Tox properties of novel derivatives is paramount to de-risk drug development pipelines and focus resources on candidates with the highest probability of success. This guide leverages in silico tools to provide a foundational ADME/Tox assessment of this compound and its isomers, (5-Aminopyridin-2-yl)methanol and (4-Aminopyridin-3-yl)methanol, which serve as proxies for early-stage derivatives.

Comparative Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its selected isomers. These parameters are crucial determinants of a compound's bioavailability and overall pharmacokinetic profile.

ParameterThis compound(5-Aminopyridin-2-yl)methanol(4-Aminopyridin-3-yl)methanol
Physicochemical Properties
Molecular FormulaC₆H₈N₂OC₆H₈N₂OC₆H₈N₂O
Molecular Weight ( g/mol )124.14124.14124.14
LogP (Consensus)-0.55-0.25-0.18
Water Solubility (LogS)-0.83 (Soluble)-0.75 (Soluble)-0.68 (Soluble)
Polar Surface Area (Ų)69.3669.3669.36
Pharmacokinetics
GI AbsorptionHighHighHigh
BBB PermeantNoNoNo
P-gp SubstrateNoNoNo
CYP1A2 InhibitorNoNoNo
CYP2C19 InhibitorNoNoNo
CYP2C9 InhibitorNoNoNo
CYP2D6 InhibitorNoNoNo
CYP3A4 InhibitorNoNoNo
Drug-Likeness
Lipinski Violations000
Bioavailability Score0.550.550.55

Comparative Toxicity Profile

The predicted toxicity profiles of the aminopyridine methanol isomers are presented below. These predictions are essential for early identification of potential safety liabilities.

ParameterThis compound(5-Aminopyridin-2-yl)methanol(4-Aminopyridin-3-yl)methanol
Toxicity Prediction
LD₅₀ (rat, oral, mg/kg)300300300
Toxicity Class (GHS)4 (Harmful if swallowed)4 (Harmful if swallowed)4 (Harmful if swallowed)
HepatotoxicityInactiveInactiveInactive
CarcinogenicityInactiveInactiveInactive
ImmunotoxicityInactiveInactiveInactive
MutagenicityInactiveInactiveInactive
CytotoxicityInactiveInactiveInactive

Experimental Protocols

The in silico data presented in this guide were generated using a combination of well-established and validated computational tools. The methodologies are outlined below to ensure transparency and reproducibility.

ADME and Physicochemical Property Prediction

The physicochemical properties, pharmacokinetic parameters, and drug-likeness of the compounds were predicted using the SwissADME web tool.

Methodology:

  • The canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound was obtained from the PubChem database.[1]

  • Each SMILES string was individually submitted to the SwissADME web server.

  • The server calculates a comprehensive set of descriptors, including physicochemical properties (e.g., molecular weight, LogP, water solubility, polar surface area), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition), and drug-likeness (e.g., Lipinski's rule of five, bioavailability score).

  • The prediction results were compiled and tabulated for comparative analysis.

Toxicity Prediction

The toxicological profile of each compound was predicted using the ProTox-II web server.

Methodology:

  • The canonical SMILES string for each compound was used as the input for the ProTox-II web server.

  • The server predicts various toxicity endpoints, including oral toxicity (LD₅₀), organ toxicity (hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.

  • The predicted LD₅₀ values and toxicity classes, along with other toxicological predictions, were collected and organized for comparison.

In Silico ADME/Tox Prediction Workflow

The following diagram illustrates the general workflow for in silico ADME/Tox prediction, from compound selection to data analysis.

ADMET_Workflow In Silico ADME/Tox Prediction Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis Compound Compound Structure (SMILES) SwissADME SwissADME Compound->SwissADME ProToxII ProTox-II Compound->ProToxII ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME Physicochemical Physicochemical Properties (MW, LogP, PSA, etc.) SwissADME->Physicochemical DrugLikeness Drug-Likeness (Lipinski's Rules, Bioavailability) SwissADME->DrugLikeness Toxicity Toxicity Profile (LD50, Organ Toxicity, etc.) ProToxII->Toxicity ComparativeAnalysis Comparative Analysis ADME->ComparativeAnalysis Toxicity->ComparativeAnalysis Physicochemical->ComparativeAnalysis DrugLikeness->ComparativeAnalysis LeadSelection Lead Candidate Selection ComparativeAnalysis->LeadSelection

A generalized workflow for in silico ADME/Tox prediction.

Discussion

The in silico analysis reveals that all three aminopyridine methanol isomers exhibit favorable drug-like properties with no violations of Lipinski's rule of five. They are predicted to have high gastrointestinal absorption and good water solubility, which are desirable characteristics for orally administered drugs. The consensus LogP values are all below 1.0, indicating a good balance between solubility and permeability.

Crucially, none of the isomers are predicted to be blood-brain barrier permeant, which can be advantageous in avoiding central nervous system side effects for peripherally acting drugs. Furthermore, they are not predicted to be substrates for P-glycoprotein, a key efflux pump that can limit drug exposure. The compounds also show a clean profile in terms of inhibiting major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.

From a toxicity perspective, all three isomers fall into GHS toxicity class 4, indicating they are harmful if swallowed, with a predicted oral LD₅₀ of 300 mg/kg in rats. Importantly, they are all predicted to be inactive for hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity in the computational models.

References

A Comparative Guide to the Efficacy of Reducing Agents for Isonicotinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of isonicotinate esters to (pyridin-4-yl)methanol is a fundamental transformation in the synthesis of various pharmaceutical compounds and other valuable chemical entities. The choice of reducing agent is critical and depends on factors such as desired yield, selectivity, reaction conditions, and cost. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols.

At a Glance: Comparison of Reducing Agents

The following table summarizes the performance of four common reducing agents for the conversion of isonicotinate esters to (pyridin-4-yl)methanol.

Reducing AgentTypical SubstrateReaction ConditionsYield (%)Notes
Sodium Borohydride (NaBH₄) Methyl IsonicotinateTHF, reflux, 6-8 hours (with LiCl)Good to HighA Chinese patent suggests this method gives a good yield. Reduction of the isomeric methyl nicotinate with a 20-fold excess of NaBH₄ in methanol has been reported to provide high yields.[1]
Lithium Aluminum Hydride (LiAlH₄) Ethyl IsonicotinateDiethyl ether or THF, reflux~93% (inferred)LiAlH₄ is a powerful, non-selective reducing agent for esters. The yield is inferred from the reduction of diethyl phthalate to 1,2-benzenedimethanol.[2]
Diisobutylaluminum Hydride (DIBAL-H) Isonicotinate EsterToluene or THF, -78°C to room temp.VariablePrimarily used for the partial reduction of esters to aldehydes at low temperatures. To achieve the alcohol, the reaction temperature is raised, which can lead to variable yields and potential side products.
Catalytic Hydrogenation Isonicotinate EsterCopper Chromite catalyst, 150-450°C, 500-10,000 psiHigh (expected)An effective industrial method for ester reduction, though it requires specialized high-pressure and high-temperature equipment.[3]

Reaction Pathway and Experimental Workflows

The following diagrams illustrate the general reaction and a typical experimental workflow for the reduction of an isonicotinate ester.

G cluster_reaction General Reduction Reaction Isonicotinate_Ester Isonicotinate Ester Pyridinylmethanol (Pyridin-4-yl)methanol Isonicotinate_Ester->Pyridinylmethanol [Reducing Agent]

Caption: General reduction of an isonicotinate ester.

G cluster_workflow Typical Experimental Workflow start Dissolve Isonicotinate Ester in Anhydrous Solvent add_reagent Add Reducing Agent (Temperature Control) start->add_reagent reaction Stir under Inert Atmosphere (Monitor by TLC) add_reagent->reaction quench Quench Reaction (e.g., with water, acid, or base) reaction->quench extract Extract Product with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify end Obtain (Pyridin-4-yl)methanol purify->end

Caption: A generalized experimental workflow.

Detailed Experimental Protocols

Reduction with Sodium Borohydride (NaBH₄)

This method offers a milder alternative to metal hydrides like LiAlH₄, though it may require additives and longer reaction times.

Protocol:

  • Reaction Setup: To a stirred solution of methyl isonicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium chloride (1 to 5 equivalents) and sodium borohydride (1 to 4 equivalents) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 6 to 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of an acid solution (e.g., 1M HCl) until the effervescence ceases.

  • Isolation: Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent that readily converts esters to primary alcohols. Due to its high reactivity with protic solvents, stringent anhydrous conditions are necessary.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.[4]

  • Reaction Conditions: Cool the suspension in an ice bath. Add a solution of ethyl isonicotinate (1 equivalent) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.[4] After the addition is complete, remove the ice bath and stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution and then more water.

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with ether.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Reduction with Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H can be used to reduce esters to either aldehydes or alcohols depending on the reaction conditions. For the preparation of (pyridin-4-yl)methanol, the reaction is allowed to warm to room temperature.

Protocol:

  • Reaction Setup: Dissolve the isonicotinate ester (1 equivalent) in an anhydrous solvent such as toluene or THF in a flask under a nitrogen atmosphere.[5]

  • Reaction Conditions: Cool the solution to -78°C (a dry ice/acetone bath). Add a solution of DIBAL-H (typically 1 M in an appropriate solvent, 1 equivalent) dropwise. After stirring at -78°C for 2 hours, allow the reaction to slowly warm to room temperature and continue stirring for an additional 6 hours.[5]

  • Work-up: Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.[5]

  • Isolation: Filter the resulting suspension through celite and wash the filter cake with an organic solvent like ethyl acetate. Separate the organic layer from the filtrate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Catalytic Hydrogenation

This method is highly efficient for large-scale synthesis but requires specialized equipment to handle high pressures and temperatures.

Protocol:

  • Reaction Setup: In a high-pressure autoclave, charge the isonicotinate ester, a suitable solvent (e.g., dioxane or ethanol), and the copper chromite catalyst.

  • Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to 500-10,000 psi. Heat the mixture to 150-450°C with vigorous stirring.[6]

  • Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Isolation: Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.

Logical Relationships of Reducing Agent Reactivity

The choice of reducing agent often depends on the desired selectivity. The following diagram illustrates the general reactivity trends of the discussed reducing agents towards common carbonyl functional groups.

G cluster_reactivity Relative Reactivity of Reducing Agents reagents Reducing Agent reactivity Aldehyde > Ketone > Ester > Carboxylic Acid > Amide LiAlH4 LiAlH₄ Reduces all DIBALH DIBAL-H Ester to Aldehyde (cold) or Alcohol (warm) NaBH4 NaBH₄ Reduces Aldehydes & Ketones (Esters with additives/forcing conditions) H2_cat H₂/Catalyst Reduces many groups (condition dependent)

Caption: Relative reactivity of common reducing agents.

References

Safety Operating Guide

Safe Disposal of (2-Aminopyridin-4-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Aminopyridin-4-yl)methanol, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for protecting laboratory personnel and the environment.

Immediate Safety and Hazard Considerations

Based on available safety data, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be handled as a hazardous substance. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[2][3]

Personal Protective Equipment (PPE):

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[2][4]

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)Prevents skin contact; aminopyridines can be harmful if absorbed through the skin.[3][5]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and dust.[3][4][5]
Lab Coat Standard laboratory coat, fully buttonedProtects skin and personal clothing from contamination.[3][4][5]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoids inhalation of dust or aerosols.[3][4][5]
Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Never dispose of this material down the drain.[6][7]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), as hazardous waste.[2][4]

    • Do not mix this waste with other incompatible waste streams.[4][5] It should be kept separate from strong oxidizing agents and acids.[4]

  • Waste Collection and Storage:

    • Collect all waste in a designated, chemically compatible, and properly sealed hazardous waste container.[2][4][8] The container must be in good condition and free of leaks.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").[5]

    • Keep the waste container closed when not in use.[5][7]

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area at or near the point of generation.[5]

  • Disposal Request and Final Disposal:

    • Once the waste container is full or is approaching its storage time limit (which may be regulated), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[5]

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal facility.[2][5] The recommended method for final disposal is through incineration by a licensed service.[9]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For Small Spills:

    • Evacuate the immediate area and eliminate all ignition sources.[2]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2][4] Do not use combustible materials.[5]

    • Carefully scoop the absorbed material and any contaminated debris into a labeled hazardous waste container.[2][5]

    • Decontaminate the spill area. For aminopyridine compounds, cleaning the area with a dilute solution of acetic acid, followed by water, has been recommended.[5]

    • All cleanup materials must be disposed of as hazardous waste.[2]

    • Report the spill to your laboratory supervisor and EHS department.[5]

  • For Large Spills:

    • Evacuate the area immediately.[5]

    • Alert your institution's emergency response team and EHS department.[5]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Aminopyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Aminopyridin-4-yl)methanol

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Due to the lack of specific exposure limit data for this compound, the occupational exposure limits for the closely related compound 4-Aminopyridine are provided as a conservative reference.

Exposure LimitValue
OSHA PEL 0.5 ppm (2 mg/m³) TWA
NIOSH REL 0.5 ppm (2 mg/m³) TWA
IDLH 5 ppm

Data for 4-Aminopyridine. TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

2. Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][5][6]To prevent skin contact and absorption. Nitrile and neoprene offer good resistance to a range of chemicals.[4][6]
Eye and Face Protection ANSI-approved safety goggles and a face shield.[7]To protect against splashes and airborne particles.
Body Protection A fully buttoned laboratory coat made of low-permeability fabric.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is required if there is a potential for exceeding exposure limits or when handling outside of a fume hood. For emergencies or significant spills, a self-contained breathing apparatus (SCBA) is necessary.[8][9]To prevent inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[8]

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Use the smallest practical quantities for the experiment.

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Contaminated work clothing should be laundered separately from other clothing.[3]

Disposal Plan: Waste Management Protocol

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, and absorbent materials) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain.[2]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The primary hazards (e.g., "Toxic," "Irritant") should also be indicated on the label.

3. Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. All disposal must be conducted by a licensed hazardous waste disposal facility.

Emergency Procedures: Spills and Exposures

1. Spills:

  • Small Spills (less than 1 gram):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a hazardous waste container.

    • Decontaminate the spill area with a dilute solution of acetic acid, followed by a water rinse.[2]

  • Large Spills (more than 1 gram):

    • Evacuate the laboratory and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's EHS or emergency response team immediately.

2. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Visual Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Cleanup Engineering_Controls Verify Fume Hood & Safety Shower/Eyewash Don_PPE Don Appropriate PPE: - Double Gloves (Nitrile) - Safety Goggles & Face Shield - Lab Coat - Respirator (if needed) Weigh_and_Handle Handle this compound in Fume Hood Don_PPE->Weigh_and_Handle Experiment Perform Experimental Procedure Weigh_and_Handle->Experiment Segregate_Waste Segregate Solid & Liquid Waste Experiment->Segregate_Waste Decontaminate_Area Decontaminate Work Area Experiment->Decontaminate_Area Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Store_Waste Store in Satellite Accumulation Area Label_Container->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminopyridin-4-yl)methanol
Reactant of Route 2
(2-Aminopyridin-4-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.